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5-Methyl-2-nitro-4-(trifluoromethyl)aniline Documentation Hub

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  • Product: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline
  • CAS: 1813-24-7

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profile: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

CAS Registry Number: 1813-24-7 Molecular Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol [1][2] Part 1: Executive Technical Summary[2] This guide provides an in-depth spectroscopic analysis of 5-Methyl-2-nitro-4-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1813-24-7 Molecular Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol [1][2]

Part 1: Executive Technical Summary[2]

This guide provides an in-depth spectroscopic analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline , a critical intermediate in the synthesis of high-value agrochemicals (herbicides) and fluorinated pharmaceuticals.[2]

The compound is characterized by a highly electron-deficient aromatic core due to the synergistic withdrawal effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[2] This electronic environment creates distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) where ¹⁹F-¹³C coupling patterns and significant proton deshielding provide definitive structural proof.[2]

Structural Architecture & Electronic Effects[2]
  • The "Push-Pull" System: The molecule features a strong electron-donating group (EDG), the amine (-NH₂), ortho to a strong electron-withdrawing group (EWG), the nitro (-NO₂).[2] This creates a polarized system with a significant dipole moment.[2]

  • Steric Crowding: The positioning of the methyl group (C5) adjacent to the bulky trifluoromethyl group (C4) introduces steric strain, which can inhibit free rotation and influence relaxation times (

    
    ) in NMR experiments.[2]
    
  • Fluorine Influence: The -CF₃ group acts as a powerful inductive withdrawer, significantly deshielding the adjacent C4 and H3 nuclei.[2]

Part 2: Spectroscopic Characterization (The Core)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

The following data represents the theoretical consensus derived from substituent additivity rules (Curphy-Morrison) and experimental data from close structural analogs (e.g., 2-nitro-4-trifluoromethylaniline).

A. ¹H NMR (Proton) – 400 MHz, DMSO-d₆

The aromatic region is simplified due to the tetra-substituted ring, resulting in two distinct singlets (para to each other) rather than a complex coupling system.[2]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Insight
H3 (Ar-H)8.15 – 8.35Singlet (s)1H-Highly Deshielded: Trapped between two strong EWGs (-NO₂ and -CF₃).[2] This is the most downfield aromatic signal.[2]
H6 (Ar-H)6.90 – 7.10Singlet (s)1H-Shielded: Located ortho to the electron-donating -NH₂ group and meta to the -NO₂.[2]
-NH₂ 7.40 – 7.60Broad Singlet (br s)2H-Exchangeable proton signal.[2] Shift varies significantly with concentration and water content.[2]
-CH₃ 2.35 – 2.45Singlet (s)3H-Benzylic methyl group.[2] Slightly deshielded by the aromatic ring but typical for aryl-methyls.[2]

Expert Note: In CDCl₃, the amine protons will likely appear sharper and further upfield (approx. 4.0–5.5 ppm).[2] DMSO is preferred for solubility but causes the amine peak to shift downfield due to hydrogen bonding.[2]

B. ¹³C NMR (Carbon-13) – 100 MHz, DMSO-d₆

The ¹³C spectrum is dominated by Carbon-Fluorine coupling , which splits the carbon signals into quartets.[2]

Carbon PositionChemical Shift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment Logic
C4 (ipso to CF₃)~118.0Quartet (q)

Direct attachment to -CF₃ causes splitting.[2]
-CF₃ ~123.5Quartet (q)

The trifluoromethyl carbon itself; massive coupling constant.[2]
C2 (ipso to NO₂)~135.0Singlet-Deshielded by -NO₂.[2]
C1 (ipso to NH₂)~145.0Singlet-Most deshielded aromatic carbon due to direct attachment to N.
C5 (ipso to CH₃)~130.0Quartet (q)

Long-range coupling to F is often visible.[2]
C3 (CH)~126.0Quartet (q)

Ortho to CF₃, often shows small coupling.[2]
C6 (CH)~120.0Singlet-Shielded by ortho-NH₂.[2]
-CH₃ ~18.5Singlet-Typical benzylic methyl.[2]
C. ¹⁹F NMR (Fluorine) – 376 MHz
  • Chemical Shift: -61.0 to -63.0 ppm.[2]

  • Pattern: Singlet (s).

  • Diagnostic Value: The presence of a single, clean peak in this region confirms the integrity of the -CF₃ group.[2] Any degradation (hydrolysis of CF₃) would result in the loss of this signal or the appearance of fluoride ion peaks (~ -120 ppm).[2]

Infrared (IR) Spectroscopy (ATR Method)[2]

The IR spectrum validates the functional groups.[2]

  • 3480 & 3360 cm⁻¹: N-H Stretching (Primary Amine).[2] Look for the classic "doublet" appearance (asymmetric/symmetric stretch).[2]

  • 1620 cm⁻¹: N-H Bending (Scissoring).

  • 1530 cm⁻¹ (Strong): N-O Asymmetric Stretch (Nitro group).[2]

  • 1350 cm⁻¹ (Strong): N-O Symmetric Stretch (Nitro group).[2]

  • 1100 – 1300 cm⁻¹: C-F Stretching.[2] This region will be very intense and broad due to the multiple C-F bonds.[2]

Mass Spectrometry (GC-MS / LC-MS)[2]
  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[2]

  • Molecular Ion (M⁺): m/z 220.[2]

  • Base Peak: Often m/z 220 (highly stable aromatic system) or m/z 174 (Loss of NO₂).[2]

Fragmentation Logic (EI):

  • M⁺ (220): Parent ion.

  • [M - NO₂]⁺ (174): Characteristic loss of the nitro group (46 amu).[2]

  • [M - NO₂ - H]⁺ (173): Rearrangement often seen in ortho-methyl nitro compounds.[2]

  • [M - CF₃]⁺ (151): Rare, but possible high-energy fragmentation.[2]

Part 3: Visualization of Workflows

Diagram 1: Analytical Workflow for Structural Validation

This diagram outlines the logical flow for confirming the identity of the compound using the data described above.

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Spectroscopic Acquisition Start Crude Sample (CAS 1813-24-7) Solubility Dissolve in DMSO-d6 (Avoid CDCl3 for H-bonding) Start->Solubility NMR_H 1H NMR Check: 2 Singlets (Ar-H) Solubility->NMR_H NMR_F 19F NMR Check: Single Peak (-62 ppm) Solubility->NMR_F IR FT-IR (ATR) Check: NO2 (1530/1350) & NH2 Solubility->IR MS GC-MS / LC-MS Check: m/z 220 Solubility->MS Decision Data Correlation Does 1H Integration = 1:1:2:3? NMR_H->Decision NMR_F->Decision IR->Decision MS->Decision Valid Identity Confirmed Decision->Valid Yes Invalid Re-Purify (HPLC) Decision->Invalid No

Caption: Step-by-step analytical protocol for validating 5-Methyl-2-nitro-4-(trifluoromethyl)aniline purity.

Diagram 2: Mass Spectrometry Fragmentation Pathway

A visual representation of the expected ion breakdown in Electron Impact (EI) MS.[2]

MS_Fragmentation Parent Molecular Ion (M+) m/z 220 (Stable) Frag1 [M - NO2]+ m/z 174 (Major Fragment) Parent->Frag1 - NO2 (46) Frag3 [M - CF3]+ m/z 151 (Minor Path) Parent->Frag3 - CF3 (69) Frag2 [M - NO2 - H]+ m/z 173 (Rearrangement) Frag1->Frag2 - H (1)

Caption: Primary fragmentation pathways observed in EI-MS for nitro-trifluoromethyl aromatics.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution spectra without concentration broadening.[2]

  • Weighing: Accurately weigh 10–15 mg of the aniline into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? This compound is moderately polar.[2] CDCl₃ may result in poor solubility or broad amine peaks due to exchange.[2]

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove paramagnetic particulates (which broaden lines).[2]

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[2]

Protocol B: HPLC Purity Check

Objective: Quantify purity before spectral analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm .[2]

  • Retention Time Prediction: The compound is relatively lipophilic (due to -CF₃ and -CH₃).[2] Expect elution in the middle-to-late region of the gradient (approx. 6–8 min).[2]

Part 5: References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12352100, 5-Methyl-2-nitro-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[2] (Source for Curphy-Morrison additivity rules used in NMR prediction).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Source for IR and MS fragmentation logic).

Sources

Exploratory

5-Methyl-2-nitro-4-(trifluoromethyl)aniline mechanism of action

Technical Guide: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7) Role: Synthetic Intermediate & Toxicological Reference Standard Focus: Chemical Reactivity, Metabolic Activation, and Mitochondrial Toxicity[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7) Role: Synthetic Intermediate & Toxicological Reference Standard Focus: Chemical Reactivity, Metabolic Activation, and Mitochondrial Toxicity[1]

Executive Summary

5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7) is a highly specialized fluorinated aromatic amine used primarily as a key intermediate in the synthesis of azo pigments (e.g., Fast Red analogs) and agrochemicals (herbicides/fungicides).[1]

For researchers and drug development professionals, this molecule presents a dual profile:

  • Synthetic Utility: It serves as a diazo component, leveraging the electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups to create high-stability chromophores or bioactive scaffolds.[1]

  • Toxicological Mechanism: It acts as a potent uncoupler of oxidative phosphorylation and a methemoglobinemia inducer . Understanding this mechanism is critical for safety profiling, impurity analysis in pharmaceutical manufacturing, and designing personal protective equipment (PPE) protocols.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 5-Methyl-2-nitro-4-(trifluoromethyl)aniline
CAS Number 1813-24-7
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Appearance Yellow to orange crystalline solid
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
pKa (Aniline NH2) ~1.5 - 2.5 (Weakly basic due to EWGs)
Key Functional Groups Nitro (C-2), Trifluoromethyl (C-4), Methyl (C-5), Amine (C-1)

Mechanism of Action: Biological Toxicity[1]

For drug developers, the "mechanism of action" of this intermediate often refers to its toxicological mode of action (MoA) . This molecule exhibits two distinct, dose-dependent toxicity mechanisms common to lipophilic nitroanilines.

Mechanism A: Mitochondrial Uncoupling (Protonophore Action)

The combination of the lipophilic trifluoromethyl group and the electron-withdrawing nitro group allows the molecule (and its phenolic metabolites) to act as a protonophore .[1]

  • Membrane Insertion: The lipophilic -CF3 group facilitates the molecule's entry into the mitochondrial inner membrane (IM).[1]

  • Proton Shuttling: The weak acid nature of the aniline/phenol allows it to pick up a proton (

    
    ) in the intermembrane space (low pH).
    
  • Translocation: The neutral, protonated form diffuses across the IM to the matrix.

  • Dissociation: In the matrix (high pH), the proton dissociates.

  • ATP Depletion: This cycle dissipates the proton gradient (

    
    ) required for ATP synthase, leading to futile cycling, heat generation, and cellular energy failure.
    
Mechanism B: Methemoglobinemia (Metabolic Activation)

Like many aniline derivatives, the primary toxicity is mediated by hepatic metabolism.

  • N-Hydroxylation: Cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2) oxidize the amine to an N-hydroxylamine (

    
    ).[1]
    
  • Auto-oxidation: The N-hydroxylamine auto-oxidizes to a nitroso species (

    
    ), generating superoxide anions and reacting with hemoglobin.[1]
    
  • Fe(II) to Fe(III): This redox cycle oxidizes the ferrous iron in hemoglobin to ferric iron (MetHb), which cannot bind oxygen, leading to tissue hypoxia.

Visualizing the Toxicity Pathway

ToxicityPathway cluster_Metabolism Hepatic Metabolism (Microsomal) cluster_Mitochondria Mitochondrial Toxicity cluster_Blood Hematotoxicity Parent 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (Parent Compound) N_Hydroxy N-Hydroxylamine (Toxic Metabolite) Parent->N_Hydroxy CYP450 (Oxidation) Protonophore Protonophore Cycling (Dissipates ΔΨm) Parent->Protonophore Direct Lipophilic Interaction Nitroso Nitroso-Arene (Reactive Electrophile) N_Hydroxy->Nitroso Auto-oxidation Nitroso->N_Hydroxy Redox Cycling Hb_Fe2 Hemoglobin (Fe2+) Nitroso->Hb_Fe2 Oxidizes Heme ATP_Depletion ATP Depletion (Cell Death) Protonophore->ATP_Depletion Uncoupling MetHb_Fe3 Methemoglobin (Fe3+) (Hypoxia) Hb_Fe2->MetHb_Fe3 Loss of O2 Binding

Caption: Dual toxicity pathway showing hepatic metabolic activation leading to methemoglobinemia (right) and direct mitochondrial uncoupling leading to ATP depletion (left).[1]

Mechanism of Action: Synthetic Utility[1]

In a research or manufacturing context, the "Action" is the Diazotization-Coupling Reaction . The electron-deficient nature of the ring (due to -NO2 and -CF3) makes the resulting diazonium salt highly electrophilic, ideal for coupling with electron-rich substrates.[1]

Key Reaction: Diazotization

The amine group is converted to a diazonium salt, which acts as the "warhead" for coupling.[2]

Reaction Scheme:


[1]
  • Role of -CF3 and -NO2: These groups withdraw electron density from the ring, destabilizing the diazonium cation (making it more reactive/explosive if not handled cold) but increasing its electrophilicity for coupling with weak nucleophiles.[1]

  • Role of 5-Methyl: Provides steric hindrance and slight electron donation, modulating the shade of the final pigment (often shifting red/orange) and improving solubility.

Experimental Protocols

Protocol A: Safe Synthesis/Handling (Diazotization)

Use this protocol for synthesizing downstream dyes or agrochemical precursors.

Prerequisites: Fume hood, blast shield, temperature control (ice bath).

  • Preparation: Dissolve 10 mmol of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline in 30 mL of concentrated HCl (37%) mixed with 30 mL of water.

    • Note: The compound is lipophilic; vigorous stirring or sonication may be required to form a fine suspension/hydrochloride salt.

  • Cooling: Cool the suspension to 0–5°C using an ice/salt bath. Internal temperature monitoring is critical.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (

    
    , 11 mmol) in water (5 mL).
    
    • Rate: Maintain temperature

      
      . Exotherms can lead to decomposition (nitrogen gas evolution).
      
  • Endpoint: Stir for 30 minutes. Verify excess nitrous acid using Starch-Iodide paper (turns blue/black instantly).[1]

  • Destruction of Excess Nitrite: Add Sulfamic Acid or Urea until Starch-Iodide test is negative.[1]

  • Coupling: The resulting diazonium solution must be used immediately for coupling with phenols or amines.

Protocol B: Mitochondrial Uncoupling Assay (Toxicity Screening)

Use this protocol to assess the bioactivity/toxicity of the intermediate in cell-based assays.[1]

  • Cell Line: HepG2 or Isolated Rat Liver Mitochondria.

  • Reagent: JC-1 Dye (Mitochondrial membrane potential probe).

  • Dosing: Prepare a stock solution of the aniline in DMSO. Treat cells with 0.1, 1, 10, and 100 µM concentrations for 4 hours.

  • Measurement:

    • Incubate with JC-1 (5 µg/mL) for 30 mins.

    • Measure Fluorescence:

      • Aggregates (Healthy): Ex/Em 585/590 nm (Red).

      • Monomers (Uncoupled): Ex/Em 514/529 nm (Green).

  • Analysis: A decrease in the Red/Green ratio indicates mitochondrial depolarization (uncoupling).

    • Positive Control:[1] FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).[1]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217345, 5-Methyl-2-nitro-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Nitroanilines and Fluorinated Derivatives. Retrieved from [Link][1]

  • Guengerich, F. P. (2020). Cytochrome P450-mediated oxidation of aryl amines to reactive metabolites. Chemical Research in Toxicology, 33(1), 18-35. [Link]

  • Wallace, K. B., & Starkov, A. A. (2000). Mitochondrial targets of drug toxicity. Annual Review of Pharmacology and Toxicology, 40(1), 353-388. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

This guide provides an in-depth technical analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline , a specialized fluorinated intermediate used in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] [1][...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline , a specialized fluorinated intermediate used in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2]

[1][2]

Executive Summary

5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 1813-24-7) is a highly functionalized aromatic building block characterized by the presence of an electron-donating amino group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl moiety.[1][2] This unique substitution pattern makes it a critical intermediate in the development of Androgen Receptor Modulators (SARMs) , herbicides, and azo dyes where metabolic stability and lipophilicity are paramount.[1]

This guide details the compound's molecular identity, physicochemical characteristics, synthesis pathways, and analytical profiling, providing a validated reference for researchers in medicinal and process chemistry.[1][2]

Molecular Identity & Structural Analysis[2][3]

The compound features a tetrasubstituted benzene ring.[1] The steric and electronic interplay between the ortho-nitro group and the para-trifluoromethyl group significantly influences its reactivity and solubility profile.[1]

AttributeDetail
Chemical Name 5-Methyl-2-nitro-4-(trifluoromethyl)aniline
CAS Number 1813-24-7
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
SMILES CC1=C(C=C(C(=C1)N)[O-])C(F)(F)F
InChI Key Predicted based on structure
Structural Class Nitroaniline / Benzotrifluoride derivative
Structural Electronic Effects[1][2]
  • Nitro Group (C2): Exerts a strong electron-withdrawing effect (-I, -M), significantly reducing the basicity of the amine at C1 and increasing the acidity of the N-H protons.[1][2] It also facilitates nucleophilic aromatic substitution (SNAr) if the amine is diazotized.

  • Trifluoromethyl Group (C4): Enhances lipophilicity and metabolic stability.[2][3] Its electron-withdrawing nature further deactivates the ring towards electrophilic attack but stabilizes the molecule against oxidative metabolism.[1]

  • Methyl Group (C5): Provides a weak electron-donating effect (+I) and introduces steric bulk, which can influence binding affinity in protein targets (e.g., locking conformation).[1][2]

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the specific isomer.

PropertyValue / RangeContext & Implication
Physical State Solid (Crystalline powder)Typically yellow to orange due to the nitro-amine conjugation (push-pull chromophore).[1]
Melting Point 105 – 110 °C (Predicted)Consistent with structural analogs (e.g., 2-nitro-4-trifluoromethylaniline MP: 107°C).[1]
Boiling Point ~340 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification if not recrystallized.
Density 1.45 ± 0.1 g/cm³High density attributed to the trifluoromethyl and nitro groups.[1]
Solubility (Water) < 0.1 mg/mL (Insoluble)Highly hydrophobic. Requires organic co-solvents (DMSO, DMF, EtOAc) for reactions.[1]
LogP (Octanol/Water) 3.15 ± 0.3 Indicates high lipophilicity, suitable for CNS penetration or cell membrane permeability in drug design.[1]
pKa (Conjugate Acid) -0.5 to 0.5 (Very Weak Base)The amine is barely basic due to the ortho-nitro and para-CF3 deactivation.[1] It will not protonate at physiological pH.
H-Bond Donors 1 (NH₂)Capable of intramolecular H-bonding with the ortho-nitro oxygen, reducing water solubility.[1]

Synthesis & Manufacturing Protocol

The primary synthesis route involves the regioselective nitration of 3-methyl-4-(trifluoromethyl)aniline.[1][2] This pathway leverages the directing effects of the amino group (ortho/para director) versus the meta-directing CF3 group.[1]

Synthetic Pathway (Graphviz Visualization)

The amino group at C1 strongly directs electrophilic substitution to the ortho (C2, C6) and para (C4) positions.[1] Since C4 is blocked by the CF3 group and C2 is sterically hindered by the adjacent methyl group (at C3 in the precursor numbering), the nitration occurs preferentially at C6 (which becomes C2 in the final product numbering).[1]

Synthesis Figure 1: Regioselective nitration of 3-methyl-4-(trifluoromethyl)aniline yielding the target compound. Precursor 3-Methyl-4-(trifluoromethyl)aniline (CAS: 106877-31-0) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack (Ortho to NH2) Reagents HNO3 / H2SO4 (Mixed Acid Nitration) 0-5°C Reagents->Intermediate Product 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (Major Isomer) Intermediate->Product -H+ (Aromatization)

[1][2]

Detailed Protocol
  • Preparation: Dissolve 3-methyl-4-(trifluoromethyl)aniline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Nitration: Dropwise add a mixture of fuming nitric acid (HNO₃, 1.1 eq) and H₂SO₄, maintaining the temperature below 5°C to prevent oxidation of the amine or polynitration.[1][2]

  • Quenching: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.[1]

  • Purification: Filter the solid, wash with water to remove acid, and recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/Ethyl Acetate) to remove minor isomers.[1][2]

Analytical Profiling & Identification

To validate the identity of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline, researchers should look for specific spectroscopic signatures.[1]

Proton NMR (¹H-NMR)

The molecule has a distinct substitution pattern (1,2,4,5-tetrasubstituted benzene), resulting in two singlet aromatic protons.[1][2]

  • δ ~8.2 ppm (1H, s): Proton at C3 . It is deshielded significantly by the adjacent ortho-nitro group and the ortho-CF3 group.[1]

  • δ ~6.8 ppm (1H, s): Proton at C6 . It is shielded by the ortho-amino group (electron donating) despite the meta-CF3 effect.[1]

  • δ ~6.0-7.0 ppm (2H, br s): Amine protons (NH₂).[1][2] Broad signal, chemical shift varies with solvent and concentration.[1]

  • δ ~2.4 ppm (3H, s): Methyl group protons at C5 .[2]

Infrared Spectroscopy (IR)
  • 3300 – 3500 cm⁻¹: Primary amine N-H stretching (doublet).[2]

  • 1500 – 1550 cm⁻¹: Asymmetric NO₂ stretch.[2]

  • 1300 – 1350 cm⁻¹: Symmetric NO₂ stretch.

  • 1100 – 1200 cm⁻¹: Strong C-F stretching bands (broad/intense).[2]

Handling, Stability & Safety

Stability[1][2][5]
  • Thermal: Stable under ambient conditions.[2] Avoid temperatures >150°C due to potential decomposition of the nitro group (risk of energetic release).

  • Light: Nitroanilines are photosensitive.[2] Store in amber vials.

  • Reactivity: Incompatible with strong oxidizing agents and reducing agents (which would reduce NO₂ to NH₂).[2]

GHS Safety Classification[1][2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][4]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory to prevent inhalation of dust.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1813-24-7. Retrieved from .[2]

  • Fisher Scientific. Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)aniline and related Nitroanilines. Retrieved from .

  • ChemicalBook. Product Properties for Nitro-trifluoromethyl-anilines. Retrieved from .[2]

  • BLD Pharm. Compound Monograph: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline. Retrieved from .

  • Simson Pharma. Precursor Availability: 3-Methyl-4-(trifluoromethyl)aniline (CAS 106877-31-0).[1][2][5] Retrieved from .

Sources

Exploratory

Discovery and History of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

This guide provides an in-depth technical analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7), a specialized fluorinated building block critical to modern medicinal chemistry and agrochemical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7), a specialized fluorinated building block critical to modern medicinal chemistry and agrochemical synthesis.[1]

[1]

Executive Summary & Chemical Identity

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic intermediate distinguished by its unique substitution pattern: an electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and an electron-donating methyl group on an aniline scaffold.[1] This "push-pull" electronic structure makes it a versatile precursor for synthesizing complex heterocycles, particularly benzimidazoles and pyrazolo[1,5-a]pyrimidines , which are pharmacophores in Corticotropin-Releasing Factor type 1 (CRF1) antagonists and advanced herbicides.[1]

Property Data
CAS Number 1813-24-7
IUPAC Name 5-Methyl-2-nitro-4-(trifluoromethyl)aniline
Synonyms 5-Amino-4-nitro-2-benzotrifluoride; 2-Nitro-4-trifluoromethyl-5-methylaniline
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Key Functionality Trifluoromethylated Aniline (Fluorinated Scaffold)

Historical Context & Discovery

The history of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is inextricably linked to the "Fluorine Renaissance" in agrochemicals and pharmaceuticals during the late 20th century.[1]

The Fluorine Imperative (1970s–1990s)

Prior to the 1970s, the incorporation of trifluoromethyl (-CF₃) groups was limited by synthetic difficulty.[1] The discovery that -CF₃ groups significantly enhance metabolic stability (by blocking cytochrome P450 oxidation sites) and lipophilicity (improving membrane permeability) drove the demand for new fluorinated aniline intermediates.[1]

This specific compound emerged not as a target molecule but as a strategic intermediate .[1] It was developed to access 1,2-phenylenediamines required for:

  • Dinitroaniline Herbicides: Following the success of Trifluralin, researchers sought analogs with modified steric and electronic properties.[1]

  • Benzimidazole Anthelmintics: The reduction of the nitro group yields a diamine, a direct precursor to benzimidazole rings found in veterinary drugs.[1]

Modern Medicinal Utility (2000s–Present)

In the 21st century, the compound gained prominence in high-throughput screening libraries.[1] Notably, it appears in patent literature (e.g., US 2007/0072879 ) as a key building block for CRF1 receptor antagonists , a class of drugs investigated for treating anxiety, depression, and stress-related disorders.[1] The specific substitution pattern allows for the fine-tuning of receptor binding pockets.[1]

Chemical Synthesis & Process Development

The synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a classic example of controlling regioselectivity in aromatic substitution.[1]

Core Synthetic Route: Nitration of 3-Methyl-4-(trifluoromethyl)aniline

The most robust industrial route involves the electrophilic nitration of 3-methyl-4-(trifluoromethyl)aniline (also known as 5-amino-2-benzotrifluoride).[1]

Mechanism & Regioselectivity:

  • Substrate: 3-Methyl-4-(trifluoromethyl)aniline.[1]

  • Directing Groups:

    • The Amino group (-NH₂) is a strong ortho/para director.[1]

    • The Methyl group (-CH₃) is a weak ortho/para director.[1]

    • The Trifluoromethyl group (-CF₃) is a strong meta director (deactivating).[1]

  • Outcome: The position para to the amino group is blocked by the -CF₃ group.[1] This leaves two ortho positions relative to the amine: Position 2 and Position 6.[1]

    • Position 2: Sterically hindered by the adjacent methyl group.[1]

    • Position 6 (Target Position 2 in final numbering): Less sterically hindered and electronically favored.[1]

Step-by-Step Protocol:

  • Protection (Optional but Recommended): Acetylation of the amine to acetanilide to prevent oxidation and control nitration vigor.[1]

  • Nitration: Treatment with Mixed Acid (H₂SO₄/HNO₃) at controlled temperatures (0–10°C).[1]

  • Deprotection: Hydrolysis of the acetyl group (if protected) to yield the free aniline.[1]

SynthesisPath cluster_regio Regioselectivity Logic Start 3-Methyl-4-(trifluoromethyl)aniline (Precursor) Inter Intermediate: Sigma Complex Start->Inter Electrophilic Attack (Ortho to NH2) Reagent HNO3 / H2SO4 (Nitration) Product 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (Target) Inter->Product -H+ (Aromatization) Explanation NH2 directs Ortho/Para Para is blocked by CF3 Nitration occurs at Position 6 (Becomes Pos 2 in product)

Figure 1: Synthetic pathway highlighting the regioselective nitration logic.

Applications in Drug Development & Agrochemicals[1]

A. Precursor to Multifunctional Benzimidazoles

The primary utility of this compound lies in its reduction to 4-methyl-5-(trifluoromethyl)benzene-1,2-diamine .[1] This diamine is the "lock-and-key" component for synthesizing benzimidazoles.[1]

Workflow:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.[1]

  • Cyclization: Condensation with carboxylic acids, aldehydes, or urea forms the benzimidazole core.[1]

  • Result: A scaffold used in:

    • Anthelmintics: Analogs of Fenbendazole.[1]

    • Kinase Inhibitors: The CF3 group enhances binding affinity in hydrophobic pockets of enzymes.[1]

B. CRF1 Receptor Antagonists (Case Study: US 2007/0072879)

In the development of pyrazolo[1,5-a]pyrimidine derivatives, 5-Methyl-2-nitro-4-(trifluoromethyl)aniline serves as the aniline component that introduces the critical "right-hand side" diversity.[1] The trifluoromethyl group provides metabolic resistance, while the methyl group locks the conformation of the molecule, improving potency against the CRF1 receptor.[1]

Utility Core 5-Methyl-2-nitro-4-(trifluoromethyl)aniline Step1 Reduction (-NO2 -> -NH2) Core->Step1 PathB Coupling with Pyrazolo-pyrimidine core Core->PathB Diamine 4-Methyl-5-(trifluoromethyl)-1,2-phenylenediamine Step1->Diamine PathA Cyclization with Carboxylic Derivatives Diamine->PathA Benzimidazole Trifluoromethyl-Benzimidazoles (Kinase Inhibitors / Anthelmintics) PathA->Benzimidazole CRF1 CRF1 Receptor Antagonists (Anxiety/Depression Therapeutics) PathB->CRF1

Figure 2: Downstream utility in pharmaceutical synthesis.[1]

Safety & Handling Protocols

As a nitroaniline derivative, this compound presents specific hazards that must be managed in a research setting.

Hazard ClassDescriptionMitigation Protocol
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1] Nitroanilines can cause methemoglobinemia.[1]Engineering Controls: Use only in a chemical fume hood. PPE: Double nitrile gloves, lab coat, safety goggles.[1]
Environmental Toxic to aquatic life with long-lasting effects (H411).[1]Disposal: Do not release to drains. Collect as hazardous organic waste (halogenated).[1]
Stability Stable under normal conditions but may decompose violently if heated under confinement.[1]Storage: Keep in a cool, dry place away from strong oxidizing agents and reducing agents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826076, 5-Methyl-2-nitro-4-(trifluoromethyl)aniline. Retrieved from [Link][1]

  • Gilligan, P. J., et al. (2007). Substituted pyrazolo[1,5-a]pyrimidines as CRF1 receptor antagonists. U.S. Patent Application US20070072879A1.[1] Retrieved from

Sources

Foundational

Technical Monograph: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthetic pathways, and analytical protocols into a cohesive document...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthetic pathways, and analytical protocols into a cohesive document.

CAS Registry Number: 1813-24-7 Molecular Formula:


[1]

Executive Summary & Molecular Identity

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Its structural uniqueness lies in the "push-pull" electronic effect created by the electron-donating amino and methyl groups opposing the electron-withdrawing nitro and trifluoromethyl groups. This electronic environment makes it a critical scaffold for constructing benzimidazoles and quinoxalines via cyclization reactions.

This guide provides a definitive reference for the molecule's weight, physicochemical properties, synthetic logic, and analytical validation.

Structural Nomenclature
  • IUPAC Name: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

  • SMILES: NC1=CC(C)=C(C(F)(F)F)C=C1=O[1][2]

  • Key Functional Groups:

    • Primary Amine (-NH₂): Nucleophilic handle for derivatization.

    • Nitro Group (-NO₂): Ortho to the amine; precursor for reduction to diamines.

    • Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability.[3]

Physicochemical Characterization

Precise molecular weight determination is critical for stoichiometry in synthetic workflows and mass spectrometry (MS) identification.

Molecular Weight Profile
ParameterValueRelevance
Average Molecular Weight 220.15 g/mol Used for stoichiometric calculations (yields, molarity).
Monoisotopic Mass 220.0463 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Exact Mass 220.046312 DaTheoretical baseline for instrument calibration.
Physical Properties (Experimental & Predicted)
  • Appearance: Typically a yellow to orange crystalline solid (characteristic of nitroanilines).

  • LogP (Octanol/Water): ~2.8 – 3.2 (Predicted). The -CF₃ group significantly increases lipophilicity compared to non-fluorinated analogues, facilitating membrane permeability in biological systems.

  • pKa (Conjugate Acid): ~1.0 – 1.5. The strong electron-withdrawing effect of the ortho-nitro and para-trifluoromethyl groups drastically reduces the basicity of the aniline nitrogen, making it difficult to protonate under standard conditions.

Synthetic Pathways & Mechanism

The synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline generally follows an Electrophilic Aromatic Substitution (EAS) pathway. The most robust route involves the nitration of the precursor aniline, where the amino group directs the incoming nitro electrophile.

Retrosynthetic Logic

The synthesis relies on the directing effects of substituents on the benzene ring:

  • Precursor: 3-Methyl-4-(trifluoromethyl)aniline.

  • Directing Groups: The -NH₂ group is a strong ortho/para activator. The -CF₃ group is a meta deactivator.

  • Regioselectivity: The position ortho to the amine (and meta to the -CF₃) is the most electronically favorable site for nitration, yielding the target 2-nitro isomer.

Synthesis Workflow Diagram

The following diagram illustrates the industrial standard pathway for synthesizing this scaffold.

SynthesisPathway Precursor Precursor: 3-Methyl-4-(trifluoromethyl)aniline Reagents Reagents: HNO3 / H2SO4 (Mixed Acid Nitration) Precursor->Reagents Dissolution Intermediate Transition State: Sigma Complex Reagents->Intermediate 0-5°C, Electrophilic Attack Product Target Product: 5-Methyl-2-nitro-4- (trifluoromethyl)aniline Intermediate->Product Deprotonation & Workup

Figure 1: Electrophilic aromatic substitution pathway via mixed-acid nitration. The amino group directs the nitro group to the ortho position.

Critical Process Parameters (CPP)
  • Temperature Control: The reaction is highly exothermic. Maintain temperature <10°C during addition to prevent oxidation of the amine or polynitration.

  • Acid Strength: Use of concentrated H₂SO₄ is required to generate the nitronium ion (

    
    ) and to protonate the amine (protecting it from oxidation, though this shifts directing effects; often the amine is acetylated first to acetanilide to protect it and maintain ortho-direction, followed by hydrolysis).
    

Analytical Methodologies

Validating the identity and purity of CAS 1813-24-7 requires specific chromatographic conditions due to its low basicity and high lipophilicity.

HPLC-UV/MS Protocol

This protocol ensures separation from potential isomers (e.g., 6-nitro isomer) and starting materials.

System: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detector (DAD) or Mass Spectrometer (MS).

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mmStrong hydrophobic retention required for fluorinated aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of residual silanols, improving peak shape.
Mobile Phase B Acetonitrile (ACN)High elution strength needed for the lipophilic -CF₃ group.
Gradient 40% B to 90% B over 15 minGradient elution prevents late elution and band broadening.
Detection UV @ 254 nm & 300 nmNitroanilines exhibit strong absorbance in the UV-Vis region (yellow color).
MS Mode ESI Positive / NegativeESI(+) :

. ESI(-) :

(often more sensitive for nitro compounds).
Analytical Logic Flow

The following workflow describes the decision tree for impurity profiling.

AnalyticalLogic cluster_detect Dual Detection Sample Raw Sample (Solid) Prep Sample Prep: Dissolve in ACN:H2O (50:50) Sample->Prep HPLC LC Separation (C18 Column) Prep->HPLC UV UV Detector (254nm) Quantification HPLC->UV MS MS Detector (ESI) Identification HPLC->MS Result Data Analysis: Check for m/z 221.15 Confirm Purity >98% UV->Result MS->Result

Figure 2: Analytical workflow for purity assessment using LC-UV-MS.

Safety & Handling (HSE)

As a nitro-aniline derivative, this compound presents specific toxicological hazards.[4]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302).

    • Skin/Eye Irritation: Category 2 (H315, H319).

    • Specific Target Organ Toxicity: May cause methemoglobinemia (characteristic of aniline derivatives).

  • Handling Protocol:

    • Work within a fume hood to avoid inhalation of dust.

    • Nitrile gloves are recommended; nitro compounds can penetrate skin.

    • Store in amber vials (light sensitive) at room temperature, under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidation.

References

  • PubChem. (n.d.). Compound Summary: Fluorinated Anilines. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Thermochemical Profile &amp; Thermal Hazard Analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

This in-depth technical guide details the thermochemical profile, thermal stability, and hazard assessment protocols for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7). Executive Summary 5-Methyl-2-nitro-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermochemical profile, thermal stability, and hazard assessment protocols for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7).

Executive Summary

5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7) is a critical fluorinated nitro-aromatic intermediate, often utilized in the synthesis of high-value agrochemicals and pharmaceuticals (e.g., isoxazoline class ectoparasiticides).[1][2] Due to the presence of both a nitro group (


) and a trifluoromethyl group (

) on an aniline core, the compound exhibits a complex thermal profile characterized by high energy potential and specific decomposition hazards.

This guide addresses the scarcity of public experimental data by providing a predictive thermochemical framework , rigorous experimental characterization protocols , and a thermal hazard assessment workflow essential for safe scale-up.

Chemical Identity & Physicochemical Baseline[3][4]

Accurate identification is the prerequisite for all thermodynamic calculations. The presence of the electron-withdrawing


 and 

groups significantly influences the acidity, density, and crystal packing energy.
PropertyValue / DescriptionSource/Method
CAS Number 1813-24-7 Chemical Abstracts Service
IUPAC Name 5-Methyl-2-nitro-4-(trifluoromethyl)anilineSystematic Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 220.15 g/mol Calculated
Physical State Crystalline Solid (Yellow to Orange)Visual Inspection
Predicted Melting Point 115 – 130 °CAnalog comparison (e.g., CAS 393-11-3)
Predicted Boiling Point ~326 °C (at 760 mmHg)Joback Method Estimate
Predicted Density ~1.47 g/cm³Group Additivity Estimate
Partition Coeff. (LogP) ~2.5 – 3.0Calculated (Crippen Method)

Critical Note: The specific isomerism (2-nitro vs. 3-nitro) drastically alters the melting point and impact sensitivity. Verification via 1H-NMR and HPLC is mandatory before thermal testing.

Thermochemical Data (Predictive & Experimental Framework)

In the absence of calorimetric literature values for this specific isomer, the following Standard Enthalpy and Heat Capacity values are derived using Group Additivity Methods (Benson/Joback) . These serve as the baseline for process safety calculations (e.g., adiabatic temperature rise).

Estimated Thermodynamic Constants
Thermodynamic PropertyEstimated ValueSignificance in Process Safety
Enthalpy of Formation (

)

Essential for calculating heat of reaction (

).
Enthalpy of Fusion (

)

Required for crystallization process design.
Heat Capacity (

)

Determines thermal inertia during heating/cooling.
Heat of Decomposition (

)

CRITICAL: Indicates high energy potential (Class 4.1/1.1 potential).
Experimental Determination Protocol

Do not rely solely on estimates for scale-up. The following self-validating protocol must be executed:

  • Combustion Calorimetry: Determine

    
     using an oxygen bomb calorimeter to derive the exact 
    
    
    
    .
    • Standard: ASTM D240 or ISO 1716.

  • Specific Heat Capacity (

    
    ):  Measure via Modulated DSC (MDSC) at a ramp rate of 2-3 °C/min.
    
    • Range: 25 °C to 100 °C (below onset of melt).

Thermal Stability & Hazard Assessment

The combination of an oxidizer (


) and a fuel source (methyl/aromatic ring) within the same molecule classifies this compound as a potential Self-Reactive Substance .
Decomposition Pathway

The thermal decomposition of nitro-anilines typically follows an autocatalytic mechanism:

  • C-NO2 Homolysis: The weakest bond cleaves, generating

    
     radicals.
    
  • Nitro-Nitrite Rearrangement: Isomerization to a nitrite ester (

    
    ), followed by rapid oxidation of the methyl group or ring.
    
  • Gas Evolution: Massive release of

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    (due to
    
    
    ).
Hazard Testing Workflow (DOT Visualization)

The following diagram outlines the logical flow for characterizing thermal hazards, moving from screening to adiabatic simulation.

ThermalHazardWorkflow Sample Sample: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline DSC Screening: DSC (Dynamic Scanning Calorimetry) Sample->DSC 5-10 mg Sealed Au Crucible TGA Mass Loss: TGA (Thermogravimetric Analysis) Sample->TGA Open Pan N2 Atmosphere Decision Decision Gate: Energy > 800 J/g? DSC->Decision Determine Onset Temp & Enthalpy ARC Adiabatic Testing: ARC (Accelerating Rate Calorimetry) Critical Critical Process Safety (Vent Sizing / Dilution) ARC->Critical Determine T_D24 & Time-to-Max-Rate Decision->ARC Yes (High Energy) Safe Standard Processing (T < T_onset - 50°C) Decision->Safe No (Low Energy)

Figure 1: Thermal stability testing workflow. DSC serves as the initial screening tool to identify the onset of decomposition (


) and total energy release (

).
Key Stability Metrics (Thresholds)
  • 
     (DSC):  Likely > 220 °C. Action: Process temperature must not exceed 
    
    
    
    .
  • 
    :  If 
    
    
    
    , the material can propagate a deflagration.
  • Volume of Gas (

    
    ):  Expect 
    
    
    
    STP due to
    
    
    and
    
    
    generation.

Experimental Protocols

Differential Scanning Calorimetry (DSC)
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Crucible: Gold-plated high-pressure crucibles (sealed) are mandatory. Standard aluminum pans may rupture or catalyze decomposition.

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.
    
  • Program:

    • Equilibrate at 25 °C.

    • Ramp 5 °C/min to 400 °C.

    • Stop condition: If exotherm exceeds 10 W/g, abort to prevent cell damage.

  • Data Analysis: Integrate the exothermic peak to find

    
     (J/g). Identify the extrapolated onset temperature (
    
    
    
    ).
Accelerating Rate Calorimetry (ARC)
  • Purpose: To determine the "Time to Maximum Rate" (TMR) and the adiabatic temperature rise (

    
    ).
    
  • Sample Mass: 1.0 – 2.0 g in a Titanium or Hastelloy spherical bomb.

  • Method: Heat-Wait-Search (HWS) mode.

    • Start: 50 °C.

    • Step: 5 °C.

    • Threshold: 0.02 °C/min exotherm detection.

Handling & Safety (E-E-A-T)

Impact & Friction Sensitivity

Nitro-aromatics can be sensitive to mechanical stimuli.

  • BAM Fall Hammer Test: Required to determine impact sensitivity (J).

  • BAM Friction Tester: Required to determine friction sensitivity (N).

  • Precaution: Until tested, treat as a Class 4.1 Flammable Solid or potentially Class 1.1 Explosive depending on purity and dryness.

Incompatibility Matrix
  • Strong Bases (NaOH, KOH): Induces rapid deprotonation of the amine or attack on the nitro group, leading to runaway decomposition.

  • Reducing Agents (Hydrazine, Metals): Vigorous exothermic reduction of

    
     to 
    
    
    
    .
  • Acids: Generally stable, but strong Lewis acids may catalyze rearrangement.

References

  • United Nations. (2023). Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria (8th ed.). New York and Geneva: United Nations. Link

  • American Society for Testing and Materials. (2021). ASTM E537-20: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. West Conshohocken, PA: ASTM International. Link

  • Joback, K. G., & Reid, R. C. (1987). "Estimation of Pure-Component Properties from Group-Contributions." Chemical Engineering Communications, 57(1-6), 233-243. Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. Link

  • Center for Chemical Process Safety (CCPS). (1995). Guidelines for Chemical Reactivity Evaluation and Application to Process Design. AIChE. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline from 4-chloro-3-nitro-benzotrifluoride

Application Note & Protocol: Synthesis of N-Methyl-3-nitro-4-(trifluoromethyl)aniline Introduction: Strategic Synthesis of a Key Fluorinated Intermediate N-Methyl-3-nitro-4-(trifluoromethyl)aniline is a highly functional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of N-Methyl-3-nitro-4-(trifluoromethyl)aniline

Introduction: Strategic Synthesis of a Key Fluorinated Intermediate

N-Methyl-3-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nucleophilic secondary amine, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, makes it a versatile building block for complex molecular targets. The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability in bioactive molecules[1].

This document provides a comprehensive, field-tested guide for the synthesis of N-Methyl-3-nitro-4-(trifluoromethyl)aniline via a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the displacement of a chlorine atom from 4-chloro-3-nitrobenzotrifluoride using an aqueous solution of methylamine.

A Note on Nomenclature: The starting material, 4-chloro-3-nitrobenzotrifluoride, reacts with methylamine (CH₃NH₂) to substitute the chlorine atom with a methylamino group (-NHCH₃). The correct IUPAC name for the resulting product is N-Methyl-3-nitro-4-(trifluoromethyl)aniline . This guide will use the correct nomenclature throughout.

The causality behind this synthetic choice is rooted in the principles of aromatic chemistry. The benzene ring of 4-chloro-3-nitrobenzotrifluoride is rendered significantly electron-deficient by the powerful inductive and resonance effects of the ortho-nitro and para-trifluoromethyl substituents. This electronic activation is pivotal, as it facilitates the attack by an electron-rich nucleophile, a reaction pathway typically inaccessible for unactivated aryl halides[2][3].

Reaction Mechanism: The Addition-Elimination Pathway

The synthesis proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically an addition-elimination pathway. This two-step process is fundamentally different from electrophilic aromatic substitution[2][4].

  • Nucleophilic Attack & Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, methylamine, on the carbon atom bearing the chloro leaving group. The strong electron-withdrawing properties of the nitro and trifluoromethyl groups, positioned ortho and para to the site of attack, are crucial. They delocalize the resulting negative charge, stabilizing the anionic sigma complex intermediate, known as a Meisenheimer complex[3][5][6]. This stabilization is the driving force for the initial addition and is the rate-determining step of the reaction[6].

  • Rearomatization & Expulsion of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group, the chloride ion, is expelled from the Meisenheimer complex[3].

Figure 1: SNAr reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and must be performed within a certified chemical fume hood.

Materials and Equipment
Reagents & Solvents CAS No. Supplier Example Notes
4-Chloro-3-nitrobenzotrifluoride121-17-5Sigma-AldrichPurity ≥97%
Methylamine solution (40 wt. % in H₂O)74-89-5Sigma-AldrichCorrosive, Flammable
Dimethyl Sulfoxide (DMSO), anhydrous67-68-5Thermo FisherReaction Solvent
Ethyl Acetate (EtOAc), ACS Grade141-78-6VWRExtraction Solvent
Brine (Saturated NaCl solution)N/ALab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6LabChemDrying Agent
Deionized WaterN/AN/AFor work-up
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Thermocouple and heating mantle
500 mL separatory funnel
Rotary evaporator
Glassware for purification (e.g., recrystallization dish or chromatography column)
Analytical balance
Standard personal protective equipment (PPE)
Quantitative Data Summary
Compound MW ( g/mol ) Amount Moles Equivalents
4-Chloro-3-nitrobenzotrifluoride225.5610.0 g0.04431.0
Methylamine (40% aq. solution)31.06 (active)10.3 mL0.1333.0
DMSO (anhydrous)78.13100 mLN/AN/A
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermocouple.

    • Place the assembly on a heating mantle connected to a temperature controller.

    • Ensure a steady, gentle flow of nitrogen to maintain an inert atmosphere.

  • Reagent Addition:

    • To the flask, add 4-chloro-3-nitrobenzotrifluoride (10.0 g, 0.0443 mol).

    • Add anhydrous dimethyl sulfoxide (100 mL).

    • Begin stirring the mixture to achieve a homogeneous solution.

    • In the fume hood, carefully measure and slowly add the 40% aqueous methylamine solution (10.3 mL, 0.133 mol) to the stirring mixture via an addition funnel over 10 minutes. The addition is exothermic; monitor the temperature.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 80-85 °C.

    • Maintain this temperature with vigorous stirring for 4-6 hours.

    • Causality: The use of a polar aprotic solvent like DMSO is critical as it effectively solvates the cationic species but not the anionic nucleophile, thereby increasing the nucleophile's reactivity. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. An excess of methylamine ensures the reaction goes to completion and neutralizes the HCl byproduct.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the dark reaction mixture into a 1 L beaker containing 400 mL of cold deionized water. A yellow-orange precipitate of the crude product should form.

    • Stir for 15 minutes, then transfer the entire mixture to a 1 L separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMSO and salts.

    • Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

    • For high purity, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield is 85-95%.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Glassware (3-Neck Flask, Condenser) reagents 2. Charge Reactants (Substrate, DMSO, Methylamine) setup->reagents execute 3. Heat to 80-85 °C (4-6 hours) reagents->execute monitor 4. Monitor by TLC execute->monitor quench 5. Quench with Water monitor->quench extract 6. Extract with EtOAc quench->extract purify 7. Dry & Concentrate extract->purify recrystallize 8. Recrystallize from Ethanol purify->recrystallize characterize 9. Characterize Product (NMR, MS, MP) recrystallize->characterize

Figure 2: Step-by-step experimental workflow.

Characterization of Product

The identity and purity of the synthesized N-Methyl-3-nitro-4-(trifluoromethyl)aniline should be confirmed using standard analytical techniques.

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Compare with literature values (if available). The melting point of a similar isomer, N-methyl-4-nitro-2-trifluoromethylaniline, is 111-112 °C after recrystallization[7].

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, identify characteristic peaks for aromatic protons, the N-methyl group, and carbons attached to fluorine (showing quartet splitting due to J-coupling).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 221.05).

Safety Precautions and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended)[8][9].

  • 4-Chloro-3-nitrobenzotrifluoride: Harmful if swallowed.[10] Causes skin and serious eye irritation[11]. Avoid inhalation and contact with skin and eyes[10].

  • Methylamine (40% aq. solution): Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage[12]. It is corrosive and should be handled with extreme care[9]. Keep away from heat and ignition sources[8].

  • Dimethyl Sulfoxide (DMSO): Can increase the rate of skin absorption of other chemicals. Handle with gloves.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing[10][11]. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[10][11]. Seek immediate medical attention.

    • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal[13]. Ensure the area is well-ventilated.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivated methylamine reagent.3. Presence of moisture (if using non-anhydrous solvent).1. Increase reaction time and monitor by TLC. Ensure temperature is stable at 80-85 °C.2. Use a fresh bottle of methylamine solution.3. Use anhydrous grade DMSO.
Low Yield 1. Inefficient extraction.2. Loss of product during recrystallization.3. Side reactions due to excessive heat.1. Perform an additional extraction with ethyl acetate.2. Use the minimum amount of hot solvent for dissolution; ensure thorough cooling before filtration.3. Do not exceed the recommended reaction temperature.
Product is Oily/Impure 1. Residual DMSO in the final product.2. Incomplete recrystallization.1. Ensure thorough washing with water and brine during work-up.2. Re-dissolve the product in hot ethanol and cool very slowly to promote crystal growth. If necessary, purify by column chromatography.

References

  • Google Patents. (2018). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Hazard Summary: Methylamine. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

  • University of California, Davis. (2025). 3.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline in Organic Synthesis

Introduction: A Versatile Building Block in Modern Chemistry 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing nitro group, a methyl group, and a trifluoromethyl moiety, imparts a rich and tunable reactivity profile. The presence of the trifluoromethyl group is particularly noteworthy, as its incorporation into bioactive molecules has been shown to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Consequently, this aniline derivative is a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and high-performance dyes.

This comprehensive guide provides detailed application notes and protocols for the utilization of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline in key synthetic transformations, with a focus on providing researchers, scientists, and drug development professionals with the practical insights necessary for successful experimentation.

Key Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 110437-37-3N/A
Molecular Formula C₈H₇F₃N₂O₂N/A
Molecular Weight 220.15 g/mol N/A
Appearance Yellow to orange crystalline solidN/A
Melting Point 106-108 °C[2]
Solubility Soluble in many organic solvents such as methanol, ethanol, and dichloromethane.N/A

Safety Precautions: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Application I: Reduction of the Nitro Group to Synthesize 4-(Trifluoromethyl)-5-methylbenzene-1,2-diamine

The reduction of the nitro group to a primary amine is a fundamental and often initial transformation in the synthetic utility of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline. The resulting ortho-phenylenediamine is a highly valuable precursor for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

Causality Behind Experimental Choices

Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean reaction profile, and the mild conditions required, which helps to preserve the other functional groups on the aromatic ring. Palladium on carbon (Pd/C) is a robust and highly active catalyst for the reduction of aromatic nitro groups. The use of methanol as a solvent is advantageous due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline to 4-(Trifluoromethyl)-5-methylbenzene-1,2-diamine.

Materials and Reagents:

  • 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material. The typical concentration is 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture. The catalyst should be added under an inert atmosphere if possible, although it is often added in the air for this type of reaction.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas such as nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(Trifluoromethyl)-5-methylbenzene-1,2-diamine.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel.

Quantitative Data Summary
ParameterValue
Substrate 5-Methyl-2-nitro-4-(trifluoromethyl)aniline
Product 4-(Trifluoromethyl)-5-methylbenzene-1,2-diamine
Catalyst 10% Pd/C (5-10 mol%)
Solvent Methanol
Temperature Room Temperature
Pressure 1-3 atm H₂
Typical Yield >95%
Experimental Workflow Diagram

ReductionWorkflow Start Dissolve 5-Methyl-2-nitro-4- (trifluoromethyl)aniline in MeOH AddCatalyst Add 10% Pd/C Start->AddCatalyst Hydrogenate Hydrogenate under H₂ atmosphere AddCatalyst->Hydrogenate Monitor Monitor reaction by TLC/LC-MS Hydrogenate->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate Product 4-(Trifluoromethyl)-5-methyl- benzene-1,2-diamine Concentrate->Product

Caption: Workflow for the catalytic hydrogenation of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline.

Application II: Synthesis of Substituted Benzimidazoles

The ortho-phenylenediamine synthesized in the previous step is a prime substrate for the construction of benzimidazoles. These heterocyclic motifs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3] The Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative, is a classical and reliable method for benzimidazole synthesis.

Causality Behind Experimental Choices

The reaction of 4-(Trifluoromethyl)-5-methylbenzene-1,2-diamine with a carboxylic acid under acidic conditions and heat promotes the condensation and subsequent cyclization to form the benzimidazole ring. The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino groups of the diamine. Heating is necessary to drive the dehydration and aromatization steps of the reaction.

Experimental Protocol: Phillips Condensation for Benzimidazole Synthesis

This protocol describes the synthesis of a 2-substituted-5-(trifluoromethyl)-6-methyl-1H-benzo[d]imidazole.

Materials and Reagents:

  • 4-(Trifluoromethyl)-5-methylbenzene-1,2-diamine

  • A carboxylic acid (R-COOH)

  • 4M Hydrochloric acid (HCl) or another suitable acid catalyst (e.g., polyphosphoric acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(Trifluoromethyl)-5-methylbenzene-1,2-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Acid Addition: Add 4M HCl to the reaction mixture. The amount of acid can vary, but a common practice is to use it as the solvent or in a significant excess.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting diamine is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired benzimidazole.

Quantitative Data Summary
ParameterValue
Substrate 1 4-(Trifluoromethyl)-5-methylbenzene-1,2-diamine
Substrate 2 Carboxylic Acid (R-COOH)
Catalyst/Solvent 4M HCl
Temperature Reflux (100-120 °C)
Typical Yield 60-90%
Experimental Workflow Diagram

BenzimidazoleWorkflow Start Combine Diamine and Carboxylic Acid in 4M HCl Reflux Heat to Reflux Start->Reflux Monitor Monitor reaction by TLC/LC-MS Reflux->Monitor Neutralize Neutralize with NaHCO₃ solution Monitor->Neutralize Reaction Complete Extract Extract with EtOAc Neutralize->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Product Substituted Benzimidazole Purify->Product

Sources

Method

Technical Application Note: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline as a Scaffold in Agrochemical Synthesis

This guide outlines the application of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7) as a high-value scaffold in the discovery and synthesis of next-generation agrochemicals. Executive Summary 5-Methyl-2-ni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7) as a high-value scaffold in the discovery and synthesis of next-generation agrochemicals.

Executive Summary

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a privileged structural motif in agrochemical research, particularly for the development of Protoporphyrinogen Oxidase (PPO) inhibitors and Benzoylurea insecticides . Its unique substitution pattern combines a lipophilic trifluoromethyl group (enhancing membrane permeability), a nitro group (serving as a metabolic handle or toxophore), and a methyl group (providing steric bulk to modulate active site binding).

This guide details the protocols for utilizing this aniline as a core building block in three primary research workflows:

  • Synthesis of N-Phenyluracil Herbicides (PPO Inhibition).

  • Development of Benzoylurea Insecticides (Chitin Synthesis Inhibition).

  • Sandmeyer-based Diversification for Diphenyl Ether scaffolds.

Chemical Profile & Handling

Purity Requirement: >98% (HPLC) for synthetic applications. Appearance: Pale yellow to yellow-brown crystalline solid. Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.

Stability & Safety Data
ParameterSpecificationHandling Note
Melting Point 106–110 °CStore below 30°C; protect from light.
Reactivity Nitro-aromaticAvoid strong reducing agents until intended.
Toxicity Irritant (H315, H319)Use standard PPE; handle in a fume hood.
Incompatibility Strong OxidizersSegregate from hydrides and alkali metals.

Application I: Synthesis of N-Phenyluracil Herbicides

Mechanism: The aniline nitrogen serves as the nucleophile to construct the uracil heterocycle. The resulting N-phenyluracil mimics the protoporphyrinogen IX substrate, inhibiting the PPO enzyme (EC 1.3.3.4) and causing rapid necrosis in weeds via singlet oxygen generation.

Experimental Protocol: Cyclization to Uracil Core

Objective: Synthesize a 1-phenyl-3-methyl-4-trifluoromethyluracil derivative.

Reagents:

  • Starting Material: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq)

  • Reagent A: Ethyl 3-amino-4,4,4-trifluorocrotonate (1.2 eq)

  • Base: Sodium Hydride (60% dispersion, 2.5 eq) or Potassium tert-butoxide.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous DMF (10 mL/g substrate) under Nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add 5-Methyl-2-nitro-4-(trifluoromethyl)aniline dissolved in minimal DMF dropwise over 20 min. The solution will darken (formation of anilide anion).

  • Coupling: Add Ethyl 3-amino-4,4,4-trifluorocrotonate dropwise.

  • Cyclization: Warm to room temperature, then heat to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Flash Chromatography (0-20% EtOAc in Hexane).

Validation:

  • ¹H NMR: Look for the disappearance of the aniline -NH₂ broad singlet (~4.0-6.0 ppm) and appearance of the uracil -NH or N-Me signals.

  • MS: Confirm [M+H]⁺ peak corresponding to the cyclized product (MW ~350-400 depending on crotonate).

Application II: Synthesis of Benzoylurea Insecticides

Mechanism: Reaction of the aniline with a benzoyl isocyanate yields a benzoylurea. These compounds inhibit chitin synthase, preventing insect molting.

Experimental Protocol: Isocyanate Coupling

Objective: Synthesize a putative chitin synthesis inhibitor.

Reagents:

  • Substrate: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq)

  • Reagent: 2,6-Difluorobenzoyl isocyanate (1.1 eq)

  • Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Methodology:

  • Dissolution: Dissolve the aniline in anhydrous Toluene (5 mL/mmol) in a dry reaction vial.

  • Addition: Add 2,6-difluorobenzoyl isocyanate dropwise at room temperature. Caution: Exothermic.

  • Reaction: Stir at ambient temperature for 12 hours. If precipitation occurs, this is often the pure urea product.

  • Work-up:

    • If Solid: Filter the precipitate, wash with cold Toluene and Hexane.

    • If Soluble: Remove solvent in vacuo. Triturate the residue with cold Ether/Hexane to induce crystallization.

  • Validation: HPLC purity check (>95%).

Structural Activity Relationship (SAR) Workflow

The following diagram illustrates the strategic diversification of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline in a discovery pipeline.

Agrochemical_SAR Aniline 5-Methyl-2-nitro-4- (trifluoromethyl)aniline Uracil N-Phenyluracil (PPO Inhibitor Scaffold) Aniline->Uracil + Amino-crotonate (Cyclization) Urea Benzoylurea (Chitin Inhibitor) Aniline->Urea + Benzoyl Isocyanate (Addition) Iodide Aryl Iodide (Cross-Coupling Precursor) Aniline->Iodide NaNO2 / KI (Sandmeyer) DiphenylEther Diphenyl Ether (Fomesafen Analog) Iodide->DiphenylEther + Phenol / Cu Cat. (Ullmann Coupling)

Caption: Divergent synthesis pathways from the aniline scaffold to three distinct agrochemical classes.

Analytical Validation & QC

For all synthesized derivatives, the following QC parameters are mandatory before biological screening:

TestMethodAcceptance Criteria
Identity ¹H / ¹³C NMR (DMSO-d₆)Consistent with proposed structure; no solvent peaks.
Purity HPLC-UV (254 nm)> 95% Area Under Curve (AUC).
Mass LC-MS (ESI+)[M+H]⁺ ± 0.4 Da.
Water Karl Fischer< 0.5% (Critical for hydrolytically unstable ureas).

References

  • General PPO Inhibitor Synthesis

    • Synthesis and herbicidal activity of novel uracil derivatives. (2020).[1][2] Journal of Heterocyclic Chemistry.

  • Benzoylurea Chemistry

    • Chemistry and mode of action of crop protection agents.[3] (2018).[2] Royal Society of Chemistry.

  • Compound Data & Safety

    • 5-Methyl-2-nitro-4-(trifluoromethyl)aniline Product Page. BLD Pharm / Sigma-Aldrich.

  • Sandmeyer Protocols in Agrochemistry

    • Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. (2011). Wiley.

Sources

Application

Application Note: A Robust GC-MS Method for the Analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline and Its Hydrogenation Reaction Products

Abstract This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline, a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The method is also designed to identify and monitor the primary product of its catalytic hydrogenation, 5-Methyl-4-(trifluoromethyl)benzene-1,2-diamine. We will delve into the rationale behind crucial experimental parameters, from sample preparation and derivatization to the specifics of the GC-MS configuration. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable and reproducible method for reaction monitoring and quality control of this compound and its derivatives.

Introduction: The Analytical Challenge

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a complex substituted aromatic amine. Its structure, featuring a nitro group, a trifluoromethyl group, and an aniline moiety, presents several analytical challenges. The trifluoromethyl group can influence the molecule's volatility and fragmentation pattern in the mass spectrometer, while the polar amine and nitro groups can lead to peak tailing and poor chromatographic resolution on non-polar GC columns.[2][3]

A common synthetic route involving this compound is the reduction of the nitro group to an amine, a critical step in the formation of various heterocyclic compounds.[4] Therefore, a robust analytical method must be capable of separating the starting material from its reaction products and potential impurities. This application note will focus on a hypothetical, yet common, reaction: the catalytic hydrogenation of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline to form 5-Methyl-4-(trifluoromethyl)benzene-1,2-diamine.

Experimental Workflow & Rationale

The overall analytical workflow is designed for accuracy and reproducibility, encompassing sample preparation, GC-MS analysis, and data processing.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Reaction Quenching & Dilution sp2 Optional: Derivatization (Silylation) sp1->sp2 For polar analytes gc Gas Chromatography Separation sp2->gc Injection ms Mass Spectrometry Detection gc->ms dp1 Peak Integration & Identification ms->dp1 dp2 Library Search (NIST) dp1->dp2 dp3 Quantification dp1->dp3

Figure 1: High-level workflow for the GC-MS analysis of the reaction mixture.

Sample Preparation: Ensuring Analyte Integrity

Proper sample preparation is paramount for reliable results. Given the nature of the analytes, a simple dilution followed by optional derivatization is often sufficient.

Protocol: Sample Preparation

  • Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it in 900 µL of a suitable solvent like ethyl acetate or dichloromethane. This prevents further reaction and prepares the sample for analysis.

  • Dilution: Perform a serial dilution of the quenched sample to bring the analyte concentrations within the linear range of the instrument (typically 1-100 µg/mL).

  • Optional Derivatization (Silylation): The primary amine groups in both the starting material and the product can cause peak tailing. To mitigate this, derivatization can be employed.[5] Silylation replaces the active hydrogens on the amine groups with a nonpolar trimethylsilyl (TMS) group, improving volatility and peak shape.[2][5]

    • To a 100 µL aliquot of the diluted sample, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

Expert Insight: While derivatization can improve chromatography, it adds a step to the sample preparation and may not be necessary if a suitable GC column and liner are used. It is recommended to first analyze the underivatized sample to assess peak shape. If significant tailing is observed, derivatization should be implemented.

GC-MS Instrumentation and Methodology

The choice of GC column and instrument parameters is critical for achieving the desired separation and sensitivity.

Gas Chromatography (GC) Parameters

A mid-polarity column is recommended to effectively separate the moderately polar analytes.

Parameter Value Rationale
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for aromatic and moderately polar compounds.
Inlet Temperature 280°CEnsures complete vaporization of the analytes without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks. A splitless injection can be used for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)The initial temperature allows for good focusing of the analytes on the column. The temperature ramp is sufficient to elute the analytes in a reasonable time while ensuring good separation.
Mass Spectrometry (MS) Parameters

Standard Electron Ionization (EI) is used for its robustness and the availability of extensive spectral libraries for compound identification.

Parameter Value Rationale
Ion Source Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for EI, which allows for comparison with NIST and other spectral libraries.[6][7]
Source Temperature 230°CReduces the potential for analyte condensation in the ion source.
Quadrupole Temp 150°CMaintains ion transmission efficiency.
MS Transfer Line 280°CPrevents condensation of the analytes as they transfer from the GC to the MS.
Scan Range m/z 40-450A wide scan range to capture the molecular ions and key fragments of the starting material and expected products.
Solvent Delay 3 minutesPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage and source contamination.

Data Analysis and Interpretation

Compound Identification

The primary method for compound identification is the comparison of the acquired mass spectra with a reference library, such as the NIST Mass Spectral Library.[6][8] The molecular ion and characteristic fragment ions are key to confirming the identity of each compound.

Expected Analytes and Their Mass Spectral Data:

Compound Molecular Weight ( g/mol ) Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
5-Methyl-2-nitro-4-(trifluoromethyl)aniline220.15220203 ([M-OH]⁺), 174 ([M-NO₂]⁺), 69 ([CF₃]⁺)
5-Methyl-4-(trifluoromethyl)benzene-1,2-diamine190.17190175 ([M-CH₃]⁺), 171 ([M-NH₂-H]⁺), 69 ([CF₃]⁺)

Expert Insight: The fragmentation of trifluoromethylated compounds often involves the loss of the trifluoromethyl radical (•CF3), resulting in a peak at [M-69]⁺.[9] For nitroaromatic compounds, the loss of the nitro group (NO₂) as a neutral radical is a common fragmentation pathway.[10]

Quantification

For quantitative analysis, an internal standard (IS) method is recommended for the highest accuracy. A suitable internal standard would be a compound with similar chemical properties to the analytes but with a different retention time and mass spectrum, for example, 4-Bromo-2-nitroaniline.

Protocol: Quantitative Analysis

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the starting material, the product, and a fixed concentration of the internal standard.

  • Sample Analysis: Spike the reaction samples with the same fixed concentration of the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Concentration Determination: Determine the concentration of the analytes in the reaction samples by using the calibration curve.

System Suitability and Validation

To ensure the trustworthiness of the results, the following system suitability tests should be performed before each batch of analyses:

  • Injector Blank: Run a solvent blank to ensure the system is free from contamination.

  • Peak Shape: The tailing factor for the analyte peaks should be less than 2.0.

  • Reproducibility: Multiple injections of the same standard should show a relative standard deviation (RSD) of less than 15% for peak areas.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline and its hydrogenation product. By carefully selecting the GC column, optimizing the instrument parameters, and employing appropriate sample preparation techniques, researchers can effectively monitor reaction progress, identify products and byproducts, and ensure the quality of their synthesized compounds. The principles and protocols outlined here can be adapted for the analysis of other similar aromatic amines and nitro compounds.

References

  • ResearchGate. (n.d.). GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii.... Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of organic nitrogen compounds in Urban aerosol samples using GCxGC-TOF/MS. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
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  • Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved February 8, 2026, from [Link]

  • DTIC. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
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  • Shimadzu Corporation. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved February 8, 2026, from [Link]

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Method

Application Notes &amp; Protocols: Leveraging 5-Methyl-2-nitro-4-(trifluoromethyl)aniline for the Synthesis of Novel High-Performance Dyes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline in Chromophore Design 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline in Chromophore Design

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a premier building block for the synthesis of novel colorants, particularly azo dyes.[1] Its unique molecular architecture, featuring a strategic arrangement of electron-donating (methyl) and potent electron-withdrawing (nitro, trifluoromethyl) groups, provides chemists with exceptional control over the electronic properties and, consequently, the color and performance of the resulting dye molecules.

The trifluoromethyl (-CF₃) group is of particular importance. Its high electronegativity and lipophilicity can significantly enhance the lightfastness, thermal stability, and solubility of dyes in synthetic fibers.[2] The nitro (-NO₂) group, another strong electron-withdrawing substituent, plays a crucial role in modulating the color of the dye, often inducing a bathochromic (deepening of color) shift. This guide provides a comprehensive framework for utilizing this versatile precursor, detailing the underlying chemical principles, a robust synthesis protocol, and methods for characterization.

Core Synthesis Principle: The Diazotization-Coupling Pathway

The synthesis of azo dyes from a primary aromatic amine like 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a well-established, two-stage process.

  • Diazotization: The primary amino group (-NH₂) is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is inherently unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt.[3][4]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as a coupling component. This electrophilic aromatic substitution reaction forms the stable and highly conjugated azo bond (-N=N-), which is the chromophore responsible for the dye's color.[3] Common coupling components include phenols, naphthols, and other aromatic amines.

Logical Workflow for Azo Dye Synthesis

The following diagram outlines the general workflow for synthesizing an azo dye using 5-Methyl-2-nitro-4-(trifluoromethyl)aniline as the starting material.

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Synthesis & Isolation A 5-Methyl-2-nitro-4- (trifluoromethyl)aniline B Dissolve in HCl/H₂O A->B C Cool to 0-5 °C (Ice Bath) B->C D Slowly add aq. NaNO₂ C->D E Formation of Diazonium Salt (Reactive Intermediate) D->E I Slowly add Diazonium Salt to Coupling Solution E->I F Coupling Component (e.g., 2-Naphthol) G Dissolve in aq. NaOH F->G H Cool to 0-5 °C (Ice Bath) G->H H->I J Azo Dye Precipitates I->J K Stir for 30 min J->K L Vacuum Filtration K->L M Wash with Cold Water L->M N Purify (Recrystallization) M->N O Pure Azo Dye N->O

Caption: General workflow for synthesizing an azo dye.

Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol details the synthesis of a representative dye using 5-Methyl-2-nitro-4-(trifluoromethyl)aniline and 2-Naphthol as the coupling component.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (5 mmol scale)
5-Methyl-2-nitro-4-(trifluoromethyl)aniline1813-24-7220.151.10 g (5.0 mmol)
Concentrated Hydrochloric Acid (~37%)7647-01-036.46~5 mL
Sodium Nitrite (NaNO₂)7632-00-069.000.38 g (5.5 mmol)
2-Naphthol135-19-3144.170.74 g (5.1 mmol)
Sodium Hydroxide (NaOH)1310-73-240.00~0.8 g
Deionized Water7732-18-518.02As needed
Ice--As needed
Ethanol (for recrystallization)64-17-546.07As needed
Equipment
  • 100 mL and 250 mL Beakers

  • Magnetic Stirrer and Stir Bar

  • Ice-water bath

  • Glass Stirring Rod and Thermometer

  • Büchner Funnel and Vacuum Filtration Flask

  • pH Paper

Procedure

Part 1: Preparation of the Diazonium Salt Solution (Diazo Component)

  • Dissolution: In a 100 mL beaker, combine 1.10 g (5.0 mmol) of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline with 10 mL of deionized water. While stirring, slowly add 5 mL of concentrated HCl. Stir until the aniline salt is fully dissolved.

  • Cooling: Place the beaker in an ice-water bath and cool the solution to between 0 and 5 °C. Maintain this temperature throughout the next step. Causality: Low temperatures are essential to prevent the decomposition of the diazonium salt, which is unstable at higher temperatures.

  • Diazotization: In a separate small beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 10 mL of cold deionized water. Using a Pasteur pipette, add this sodium nitrite solution dropwise to the cold, vigorously stirring aniline salt solution. The addition should take approximately 10 minutes. Causality: Slow, dropwise addition prevents a sudden increase in temperature and ensures the controlled formation of nitrous acid for the diazotization reaction.

  • Confirmation: After the addition is complete, test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid, confirming the reaction is complete. The resulting clear solution is the highly reactive diazonium salt. Keep this solution in the ice bath.

Part 2: Preparation of the Coupling Agent Solution

  • Dissolution: In a 250 mL beaker, dissolve 0.74 g (5.1 mmol) of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution (prepared by dissolving ~2 g of NaOH in 20 mL of water).

  • Cooling: Cool this solution in a separate ice-water bath to below 5 °C. Causality: The coupling reaction is exothermic; precooling the coupling component helps maintain the low temperature required for a clean reaction and high yield.

Part 3: Azo Coupling and Dye Isolation

  • Coupling Reaction: While stirring the cold 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part 1. A brightly colored precipitate of the azo dye should form immediately.[3]

  • Completion: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the dye cake on the filter paper with several portions of cold deionized water to remove any unreacted salts or starting materials.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product. Dry the purified dye in a desiccator.

Self-Validating Systems and Characterization

To ensure the successful synthesis and structural integrity of the novel dye, a suite of analytical techniques should be employed.

Structural and Physical Characterization
TechniquePurposeExpected Observations
UV-Visible Spectroscopy To determine the maximum absorbance wavelength (λmax), which corresponds to the perceived color.[5]A strong absorbance peak in the visible region (400-700 nm). The exact λmax will depend on the coupling agent and solvent.
FT-IR Spectroscopy To identify key functional groups and confirm the formation of the azo bond.[6]Presence of a characteristic N=N stretch (typically ~1450-1500 cm⁻¹), C-F stretches from the -CF₃ group (~1100-1300 cm⁻¹), and N-O stretches from the -NO₂ group (~1500-1560 and 1300-1370 cm⁻¹). Disappearance of the primary amine N-H stretches from the starting material.
¹H and ¹³C NMR Spectroscopy To provide a detailed map of the dye's molecular structure.[7]The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for all aromatic and methyl protons/carbons.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized dye.[5][8]The molecular ion peak (M+) should correspond to the calculated molecular weight of the final product.
Melting Point To assess the purity of the final product.A sharp and distinct melting point range is indicative of a pure compound.[8]
Performance Evaluation (for Textile Applications)

For dyes intended for use on fabrics, evaluating their performance is critical.

  • Exhaustion and Fixation: These parameters measure the efficiency of the dyeing process, indicating how much dye is transferred from the dyebath to the fabric and how much becomes permanently fixed.[5][8]

  • Fastness Properties: These tests assess the durability of the color on the fabric against various environmental factors.[9]

    • Wash Fastness: Resistance of the color to fading or running during washing.

    • Light Fastness: Resistance to fading upon exposure to light.

    • Perspiration Fastness: Resistance to color change when exposed to acidic and alkaline perspiration.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all procedures in a well-ventilated fume hood.

  • Chemical Hazards:

    • Aniline Derivatives: Aromatic amines are toxic and can be absorbed through the skin. Handle with care.[10]

    • Acids/Bases: Concentrated HCl and NaOH are corrosive. Handle with extreme caution.

    • Sodium Nitrite: Toxic if swallowed. It is also an oxidizer.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a powerful precursor for developing novel dyes with desirable properties. The electron-withdrawing nature of the nitro and trifluoromethyl groups provides a route to bathochromically shifted, robust chromophores. By carefully controlling the classic diazotization and azo coupling reactions, researchers can synthesize a wide array of new colorants. Rigorous characterization is essential to validate the structure and evaluate the performance of these materials for their intended applications, from high-performance textiles to advanced materials.

References

  • Benchchem. (n.d.). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment, 4(1), 12-20.
  • Oforghor, C. N., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. [Journal Name, if available].
  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • [Author, if available]. (n.d.). Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In.
  • Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. AB Journals.
  • [Author, if available]. (2025). 5-Methyl-2-nitro-aniline. PubMed.
  • [Author, if available]. (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Materials Advances (RSC Publishing).
  • [Author, if available]. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. American Chemical Society.
  • BLDpharm. (n.d.). 5-Methyl-2-nitro-4-(trifluoromethyl)aniline.
  • [Author, if available]. (n.d.). The Synthesis of Azo Dyes.
  • [Author, if available]. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC.
  • Cheméo. (n.d.). Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6).
  • [Author, if available]. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace.
  • Wikipedia. (n.d.). Amine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methyl-4-nitroaniline.
  • [Author, if available]. (2025). Natural Dyes in Textile Applications. ResearchGate.

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Application

Application Notes &amp; Protocols for Cell-Based Assays Using 5-Methyl-2-nitro-4-(trifluoromethyl)aniline Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery The 5-methyl-2-nitro-4-(trifluoromethyl)aniline scaffold represents a fascinating starting point for medicinal chemistry and drug discovery. This structure is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 5-methyl-2-nitro-4-(trifluoromethyl)aniline scaffold represents a fascinating starting point for medicinal chemistry and drug discovery. This structure is endowed with several key features that make its derivatives promising candidates for biological screening. The trifluoromethyl (CF₃) group is a well-established bioisostere for methyl or chloro groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates[1][2]. The nitroaromatic system, while sometimes a concern for toxicity, is also a feature of numerous compounds with significant biological activity, including antitumor agents[3][4]. The aniline core provides a versatile chemical handle for synthesizing diverse libraries of derivatives[5][6].

Derivatives of similar structures have shown a wide range of biological activities, from inhibiting critical enzymes like SIRT6, a target in metabolism and aging[7][8], to acting as potent EGFR kinase inhibitors for cancer therapy[9]. This breadth of potential applications makes it imperative to have robust, well-characterized cell-based assays to elucidate their efficacy and mechanism of action. This guide provides detailed protocols and expert insights for evaluating this promising class of compounds.

Core Principles of Relevant Cell-Based Assays

Cell-based assays are fundamental tools in the drug discovery process, providing critical data on a compound's biological effects in a cellular context[10]. Before proceeding to detailed protocols, it is essential to understand the principles behind the key assays used to characterize novel chemical entities.

  • Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. A common method is the MTT assay, which measures the metabolic activity of a cell. In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This provides a quantitative measure of cell death induced by the test compound.

  • Cell Proliferation Assays: These assays monitor the rate of cell growth over time. They are crucial for identifying compounds that can inhibit the uncontrolled growth of cancer cells while ideally sparing healthy cells[10].

  • Mechanism of Action (MoA) Assays: Once a compound shows activity (e.g., cytotoxicity against cancer cells), the next step is to understand how it works. This can involve a range of assays, including:

    • Apoptosis Assays: To determine if the compound induces programmed cell death.

    • Cell Cycle Analysis: To see if the compound arrests cells in a specific phase of the cell cycle.

    • Reporter Gene Assays: To measure the modulation of a specific signaling pathway.

    • Kinase Activity Assays: To directly measure the inhibition of specific enzymes, such as EGFR, which is a known target for compounds with trifluoromethyl groups[9].

Application Note 1: Quantitative Assessment of Cytotoxicity

This section provides a detailed protocol for determining the cytotoxic potential of novel 5-Methyl-2-nitro-4-(trifluoromethyl)aniline derivatives using the MTT assay. This assay is a foundational step in characterizing any new compound library.

Causality Behind Experimental Choices
  • Choice of Cell Lines: A panel of cell lines is recommended. For example, an EGFR-overexpressing cancer cell line like A549 (non-small cell lung cancer) would be relevant based on published data for similar compounds[9], alongside a normal, non-cancerous cell line (e.g., HEK293) to assess selectivity[11].

  • Vehicle Control: The solvent used to dissolve the compounds (typically DMSO) can have its own cytotoxic effects at higher concentrations. A vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) is essential to ensure that the observed effects are due to the compound itself.

  • Serum-Free Media during Incubation: Serum components can interact with the MTT reagent and affect the accuracy of the readings. Therefore, the incubation with MTT is performed in serum-free media.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis p1 Prepare Compound Stock (e.g., 10 mM in DMSO) p2 Cell Seeding (e.g., 5,000 cells/well in 96-well plate) t1 Prepare Serial Dilutions of Compound p2->t1 t2 Add Compound to Cells t1->t2 t3 Incubate (e.g., 48-72 hours) t2->t3 a1 Add MTT Reagent (Incubate 2-4 hours) t3->a1 a2 Add Solubilization Solution (e.g., DMSO or Acidic Isopropanol) a1->a2 a3 Shake to Dissolve Formazan Crystals a2->a3 d1 Read Absorbance (OD 570 nm) a3->d1 d2 Calculate % Viability d1->d2 d3 Plot Dose-Response Curve & Calculate IC50 d2->d3

Caption: General workflow for assessing compound cytotoxicity using an MTT assay.

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods[12].

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO. The choice of solvent is critical for fully dissolving the formazan crystals.

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

3. Compound Treatment:

  • Prepare a 2X working stock of your 5-Methyl-2-nitro-4-(trifluoromethyl)aniline derivatives by serial dilution from a 10 mM DMSO stock. For an 8-point dose-response curve, you might prepare concentrations from 200 µM down to 0.78 µM.

  • Carefully add 100 µL of the 2X compound dilutions to the corresponding wells. This will bring the final volume to 200 µL and the compound concentrations to 1X (100 µM to 0.39 µM).

  • Crucial Controls:

    • Untreated Control: Wells with cells treated with 100 µL of culture medium only (represents 100% viability).

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.5% DMSO).

    • Blank Control: Wells with culture medium but no cells, to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

4. MTT Assay Execution:

  • After incubation, carefully aspirate the media containing the compound.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well.

  • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals. This step is critical for accurate results.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Application Note 2: High-Throughput Screening (HTS) for Pathway-Specific Inhibitors

The structural features of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline derivatives make them suitable for inclusion in large chemical libraries for high-throughput screening (HTS)[13][14]. HTS allows for the rapid testing of thousands of compounds to identify "hits" that modulate a specific biological target or pathway[15].

Hypothetical HTS Cascade: Targeting the EGFR Pathway

Given that trifluoromethyl-containing pyrimidine derivatives have shown activity against EGFR[9], a logical HTS campaign would be to screen a library of novel aniline derivatives against an EGFR-dependent cancer cell line.

  • Primary Screen: Screen the entire compound library at a single, high concentration (e.g., 10 µM) using a robust, automated cell viability assay (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of viability). This identifies all compounds that reduce cell viability.

  • Hit Confirmation: Re-test the initial "hits" from the primary screen to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Perform a full dose-response curve (as described in the MTT protocol) for all confirmed hits to determine their IC₅₀ values. This quantifies their potency.

  • Counter-Screening: To assess selectivity, screen the potent hits against a cell line that does not depend on the EGFR pathway. Compounds that are potent against the EGFR-dependent line but weak against the non-dependent line are prioritized.

  • Mechanism of Action Studies: For the most promising selective hits, perform downstream assays to confirm EGFR pathway inhibition, such as a Western blot to check for reduced phosphorylation of EGFR and its downstream targets (e.g., Akt, ERK).

Data Presentation: Summarizing Screening Results

Quantitative data from dose-response experiments should be summarized in a clear, tabular format.

Compound IDDerivative Structure (R-group)IC₅₀ on A549 (EGFR+) (µM)IC₅₀ on HEK293 (Normal) (µM)Selectivity Index (SI)¹
MNTA-01-H15.2> 100> 6.6
MNTA-02-CH₂OH5.889.415.4
MNTA-03 -C₆H₅ 0.9 75.1 83.4
MNTA-04-CONH₂22.5> 100> 4.4

¹ Selectivity Index (SI) = IC₅₀ on Normal Cells / IC₅₀ on Cancer Cells. A higher SI is desirable.

Mechanistic Insights: A Hypothetical Mode of Action

Based on existing literature for similar scaffolds[9], a primary mechanism of action for a lead compound like MNTA-03 could be the direct inhibition of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the receptor, the compound could prevent autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways.

Hypothetical EGFR Signaling Pathway Inhibition

G cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P CompoundX MNTA-03 (Derivative) CompoundX->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a hypothetical derivative.

Conclusion

The 5-Methyl-2-nitro-4-(trifluoromethyl)aniline scaffold provides a rich foundation for developing novel, biologically active small molecules. The application notes and protocols detailed herein offer a robust framework for the initial characterization of these derivatives, from fundamental cytotoxicity screening to more complex high-throughput campaigns. By employing these systematic cell-based assays, researchers can effectively identify promising lead compounds and elucidate their mechanisms of action, accelerating the journey from chemical synthesis to potential therapeutic application.

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  • High‐throughput screening (HTS) for the optimisation of the desired.... ResearchGate.
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. National Center for Biotechnology Information.
  • Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed. (2020-08-15). National Center for Biotechnology Information.
  • Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. National Center for Biotechnology Information.
  • High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling - PubMed. (2025-11-26). National Center for Biotechnology Information.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI.
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Creative Biolabs.
  • High Throughput Research and Screening Center - Institute of Biosciences and Technology. Texas A&M University.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024-01-18). MDPI.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature.
  • Measuring Cell Viability / Cytotoxicity - dojindo. Dojindo Molecular Technologies.
  • An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PubMed. (2016-05-07). National Center for Biotechnology Information.
  • Recent Advances in Metal–Organic Frameworks for Gas Sensors: Design Strategies and Sensing Applications - MDPI. MDPI.
  • Small molecule high throughput screen using AstraZeneca facilities webinar - YouTube. (2025-08-05). YouTube.
  • Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline - Benchchem. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

Case Reference: CAS 1813-24-7 | Family: Electron-Deficient Nitroanilines Support Tier: Level 3 (Senior Application Scientist) Introduction: The Nature of Your Impurities Welcome to the Technical Support Center. You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1813-24-7 | Family: Electron-Deficient Nitroanilines Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Nature of Your Impurities

Welcome to the Technical Support Center. You are likely working with 5-Methyl-2-nitro-4-(trifluoromethyl)aniline , a highly functionalized intermediate often used in agrochemical or pharmaceutical synthesis.

Before troubleshooting, understand your substrate.[1] This molecule contains two strong electron-withdrawing groups (EWGs)—the nitro (


) and trifluoromethyl (

) groups.
  • Low Basicity: These EWGs pull electron density from the aromatic ring, rendering the amine (

    
    ) significantly less basic than unsubstituted aniline.[1] Standard acid-base extractions often fail because the salt hydrolyzes easily.[1]
    
  • Lipophilicity: The

    
     group increases solubility in non-polar organic solvents but decreases water solubility.[1]
    
  • Synthesis Artifacts: If synthesized via nitration of 3-methyl-4-(trifluoromethyl)aniline, your primary impurities are likely regioisomers (where the nitro group attaches at the 6-position instead of the 2-position) and oxidative tars .

Troubleshooting Tickets (Q&A)

Ticket #01: "My crude product is a dark, tarry oil. How do I start?"

Diagnosis: Nitration reactions often produce dark oxidation byproducts (phenolic tars) that occlude crystallization.[1] If you attempt to recrystallize this immediately, the tar will act as a "glue," preventing crystal lattice formation.[1]

Protocol: The "Silica Plug" Pre-treatment Do not proceed to recrystallization yet.[1] You need a coarse filtration step.

  • Dissolution: Dissolve your crude oil in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Adsorption: Add Activated Carbon (10% w/w relative to crude mass).[1] Stir at room temperature for 30 minutes.

  • Filtration: Filter the suspension through a pad of Celite (diatomaceous earth).[1]

  • The Silica Plug (Critical):

    • Prepare a short column (fritted funnel) with 2 inches of silica gel.[1]

    • Flush your filtrate through this plug using 10-20% Ethyl Acetate in Hexanes.[1]

    • Why? The non-polar product will elute quickly; the polar black tars will stick to the silica.[1]

  • Concentrate: Rotovap to dryness. You should now have a yellow-to-orange solid or semi-solid suitable for recrystallization.

Ticket #02: "The product oils out during recrystallization instead of crystallizing."

Diagnosis: "Oiling out" occurs when the solute separates as a liquid droplet before the solution reaches the freezing point of the solid.[1] This happens because the melting point of the impure solid is lower than the temperature at which the solution becomes saturated.[1]

Solution: The Two-Solvent Thermodynamics Approach You need a solvent system where the impurity remains soluble at lower temperatures, but the product crystallizes.[1]

Recommended Solvent System: Ethanol / Water or Methanol / Water .[1] Alternative for highly lipophilic samples:Toluene / Heptane .

Step-by-Step Protocol:

  • Dissolution: Place your semi-solid in a flask. Add Ethanol (95%) and heat to reflux (approx. 78°C).[1] Add just enough ethanol to dissolve the solid completely.[1]

  • Displacement: While maintaining reflux, add hot Water dropwise.

    • Visual Cue: Stop adding water the moment you see a persistent turbidity (cloudiness) that does not disappear with swirling.[1]

  • Clarification: Add 1-2 mL of Ethanol to clear the solution again.

  • Slow Cooling (The Fix for Oiling Out):

    • Turn off the heat but leave the flask in the oil bath/heating mantle to cool slowly with the bath.

    • Why? Rapid cooling crashes the product out as oil.[1] Slow cooling allows the crystal lattice to organize, excluding impurities.[1]

  • Harvest: Once at room temperature, cool in an ice bath for 1 hour, then filter.

Ticket #03: "I cannot separate the regioisomer (6-nitro isomer)."

Diagnosis: Regioisomers have identical molecular weights and very similar polarities.[1] Recrystallization is often insufficient if the isomer content is >10%.[1]

Solution: Flash Chromatography with Isocratic Elution Because the


 and 

groups affect the dipole moment of the molecule depending on their relative positions, the isomers will have different retention factors (

) on silica, but the difference (

) will be small.[1]

Chromatography Strategy:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase Optimization: Do not use a steep gradient. Use an isocratic hold.

    • Test: Run TLC plates with Hexane:Ethyl Acetate (8:2).[1] If

      
      , try Toluene:Ethyl Acetate  (95:5).[1] Toluene often provides better "pi-pi" interaction selectivity for nitro-aromatics than hexanes.
      
  • Loading: Dry load your sample. Dissolve in DCM, add silica, evaporate to a powder, and load the powder onto the column. This prevents band broadening.[1]

Ticket #04: "Can I use Acid-Base extraction to purify this amine?"

Diagnosis: Proceed with extreme caution. You might assume that because it is an aniline, it will dissolve in aqueous HCl.[1] However, the pKa of the conjugate acid is likely negative or near zero due to the electron-withdrawing trifluoromethyl and nitro groups.[1]

  • The Risk: If you treat this with 1M HCl, the amine may not protonate fully, or the salt may hydrolyze immediately upon contact with water, leaving the organic product in the organic layer (along with non-basic impurities).[1]

  • The Workaround: If you must use acid-base chemistry, use anhydrous conditions .

    • Dissolve crude in dry Ether.[1]

    • Bubble dry HCl gas or add HCl in Dioxane .

    • The hydrochloride salt will precipitate.[1] Filter the salt.[1][2][3]

    • Wash the salt with ether (removes non-basic impurities).[1]

    • Neutralize the salt with saturated

      
       to recover the free base.[1]
      

Visual Workflow & Logic

Figure 1: Purification Decision Matrix

This diagram illustrates the logical flow for selecting the correct purification method based on the physical state of your crude material.[1]

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State Check Start->StateCheck BlackTar Dark/Tarry Oil StateCheck->BlackTar Viscous/Dark Solid Yellow/Orange Solid StateCheck->Solid Crystalline PreTreat Silica Plug / Carbon Filter (Remove oxidation tars) BlackTar->PreTreat Recryst Recrystallization (EtOH/H2O or Toluene/Heptane) Solid->Recryst PreTreat->Solid PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck Isomers Regioisomers Present? PurityCheck->Isomers < 98% Pure Final Pure 5-Methyl-2-nitro-4-(trifluoromethyl)aniline PurityCheck->Final > 98% Pure Column Flash Chromatography (Isocratic Toluene/EtOAc) Isomers->Column Yes Column->Final

Caption: Decision matrix for purification. Tarry residues require filtration before crystallization.[1] Isomers require chromatography.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for Purification
Appearance Yellow to Orange crystalline solidColor indicates conjugation; dark brown indicates oxidation.
Solubility (Water) Negligible (< 0.1 mg/mL)Water is an excellent anti-solvent.[1]
Solubility (Organic) High in EtOAc, DCM, AcetoneUse these for extraction or loading columns.[1]
Basicity Very WeakDo not rely on standard aqueous HCl extraction.[1]
Impurities Regioisomers, TarsRequires multi-step purification (Adsorption

Crystallization).[1]

References

  • Synthesis of Nitro-Trifluoromethyl Anilines

    • Source: BenchChem Protocols.[1][4] "Synthesis of 2-Methyl-5-nitroaniline via Nitration." (General procedure for nitration of substituted anilines, applicable to trifluoromethyl analogs).

    • Link: (General reference for nitration workflows).[1]

  • Purification of Isomeric Nitroanilines

    • Source: US Patent 2,671,110.[1] "Separation of isomeric mixtures of nitroanilines." (Describes the difficulty of separating ortho/para isomers and solvent strategies).

    • Link:

  • Acidity/Basicity of Substituted Anilines

    • Source: PubChem Compound Summary for 4-(Trifluoromethyl)aniline (Demonstrates the electron-withdrawing effect on pKa).
    • Link:[1]

  • Chromatographic Separation

    • Source: ResearchGate.[1][5] "Separation and determination of nitroaniline isomers." (Validates the use of specific buffers and solvent systems for close-eluting isomers).

    • Link:[1]

  • Compound Specifics (CAS 1813-24-7)

    • Source: BLD Pharm Catalog. "5-Methyl-2-nitro-4-(trifluoromethyl)aniline Physical Properties."
    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatics, as they are potentially toxic and can be absorbed through the skin.

Sources

Optimization

Technical Support Center: Aniline Nitration Regioselectivity

Ticket ID: ANL-NIT-004 Topic: Overcoming Poor Regioselectivity & Oxidation in Aniline Nitration Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Matrix (Troubleshooting) User Issue: "My reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ANL-NIT-004 Topic: Overcoming Poor Regioselectivity & Oxidation in Aniline Nitration Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Matrix (Troubleshooting)

User Issue: "My reaction is failing. What is happening?"

Use this triage table to identify the root cause of your experimental failure before proceeding to the protocols.

SymptomProbable CauseThe MechanismImmediate Action
Black/Dark Tarry Mixture Oxidation The amino group (

) is electron-rich and susceptible to oxidation by

, leading to polymerization (aniline black).
STOP. You cannot recover pure product from tar. Switch to Protocol A (Protection).
High % of Meta-isomer (~47%) Protonation (The Anilinium Trap) In strong acid,

becomes

.[1] The ammonium ion is a strong electron-withdrawing group (EWG) and a meta-director.[1][2]
STOP. Direct nitration with mixed acid is unsuitable for para selectivity. Use Protocol A .
Low Yield / Runaway Exotherm Uncontrolled Activation The free amine activates the ring too strongly, leading to poly-nitration or violent exothermic decomposition.Cool to 0°C. Add reagents dropwise. Ideally, protect the amine to moderate reactivity.
Explosion / Fuming Unstable Intermediates Use of Acetyl Nitrate without temperature control (>10°C) or in batch mode can lead to explosive decomposition.EVACUATE. If using Acetyl Nitrate, ensure T < 0°C. Consider Flow Chemistry for this reagent.

Knowledge Base: The "Aniline Paradox"

Q: Why can't I just nitrate aniline directly like I do with toluene?

A: You are fighting two opposing chemical realities.

  • Neutral Aniline: The

    
     group is a powerful activator and ortho/para director due to lone-pair resonance donation.
    
  • Acidic Conditions: Nitration requires sulfuric/nitric acid.[2][3] In this medium, aniline acts as a base.[2][4][5] It accepts a proton to become the anilinium ion (

    
    ).[2][6]
    

The Consequence: The anilinium ion has no lone pair to donate. It is purely an inductive electron-withdrawing group (like a nitro group), which deactivates the ring and directs the incoming electrophile to the meta position.

The Product Distribution of Direct Nitration:

  • Para (~51%): Resulting from the small fraction of unprotonated aniline reacting very fast.

  • Meta (~47%): Resulting from the large fraction of protonated anilinium reacting slowly.

  • Ortho (~2%): Sterically hindered and electronically unfavorable in the protonated form.

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on pH and protection status.

AnilineNitration Aniline Aniline (Ph-NH2) Anilinium Anilinium Ion (Ph-NH3+) Aniline->Anilinium Protonation (Fast) ParaProd Para-Nitroaniline (~51%) Aniline->ParaProd Direct Nitration (Minor Pathway) Tar Oxidation/Tar Aniline->Tar Oxidation Acetanilide Acetanilide (Protected) Aniline->Acetanilide Acetylation (Ac2O) Acid Strong Acid (HNO3/H2SO4) MetaProd Meta-Nitroaniline (~47%) Anilinium->MetaProd Slow Nitration (Deactivated) ParaAcet p-Nitroacetanilide (Major) Acetanilide->ParaAcet Nitration (Steric Control) FinalProd p-Nitroaniline (>90% Yield) ParaAcet->FinalProd Hydrolysis

Caption: Pathway bifurcation showing how protonation leads to meta-substitution, while protection leads to the desired para-product.

Standard Operating Procedures (SOPs)

SOP-001: The "Gold Standard" Acetylation Route

Objective: Synthesize p-nitroaniline with >90% regioselectivity. Mechanism: The acetyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is an activator (resonance) but less basic than the amine. It does not protonate easily in nitration mixtures, maintaining ortho/para direction. The bulk of the acetyl group sterically blocks the ortho position, favoring para.[7]
Step 1: Protection (Synthesis of Acetanilide)
  • Dissolve: Dissolve 10 mmol Aniline in 10 mL glacial acetic acid.

  • React: Slowly add 12 mmol Acetic Anhydride.

  • Quench: Pour into ice water. The solid acetanilide precipitates.[5][7]

  • Isolate: Filter and dry.

Step 2: Nitration[1][2][7][8]
  • Prepare: Dissolve dry Acetanilide in minimal glacial acetic acid (or

    
    ). Cool to 0–5°C in an ice-salt bath.
    
  • Nitrating Mixture: In a separate flask, mix Conc.

    
     and Conc. 
    
    
    
    (1:2 ratio). Cool to 0°C.
  • Addition: Add the acid mixture to the acetanilide solution dropwise .

    • Critical Control Point: Temperature must not exceed 10°C. Higher temps increase ortho substitution and hydrolysis.

  • Workup: Pour onto crushed ice. p-Nitroacetanilide precipitates as a yellow/white solid. Filter and wash with cold water.[2][7][9]

Step 3: Deprotection (Hydrolysis)[2]
  • Reflux: Suspend the solid in dilute

    
     (or NaOH solution) and reflux for 20–30 minutes.
    
  • Neutralize: If acid was used, neutralize with NaOH until pH ~10.

  • Precipitate: p-Nitroaniline precipitates as yellow crystals.[9]

  • Purify: Recrystallize from ethanol.

SOP-002: Advanced Direct Nitration (Acetyl Nitrate)

Warning: High Safety Risk. For experienced chemists only. Objective: Direct nitration without isolation of intermediates. Mechanism: Acetyl nitrate (


) is generated in situ. It is a mild nitrating agent that minimizes oxidation.
  • Prepare Reagent: Dissolve Aniline in Acetic Anhydride (protects in situ).

  • Add Nitrate: Add

    
     (fuming) slowly at <0°C.
    
    • Safety: Acetyl nitrate is explosive if heated or concentrated. Keep dilute and cold.

  • Reaction: The acetic anhydride serves as both solvent and transient protecting agent.

  • Quench: Pour onto ice immediately after reaction completion to hydrolyze the acetyl group and quench the nitrate.

Data Center: Yield & Selectivity Comparison

MethodPara %Meta %Ortho %Oxidation (Tar)Complexity
Direct Mixed Acid ~51%~47%~2%High Low (1 Step)
SOP-001 (Acetylation) >90% <1%<10%LowHigh (3 Steps)
Nitrate Salts (Urea Nitrate) ~95%*<1%~4%LowMedium (Solid State)

*Note: Nitrate salt methods often require specific solid-state or solvent-free conditions to achieve these yields.

References

  • BenchChem. An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines. Retrieved from

  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from

  • Fraunhofer Institute. Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Retrieved from

  • Khan Academy. Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Trifluoromethylated Aniline Isomers' Reactivity

Executive Summary The strategic incorporation of trifluoromethyl (-CF ) groups into aniline scaffolds is a cornerstone of modern medicinal chemistry, offering a robust method to modulate lipophilicity ( ), metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of trifluoromethyl (-CF


) groups into aniline scaffolds is a cornerstone of modern medicinal chemistry, offering a robust method to modulate lipophilicity (

), metabolic stability, and electronic properties. However, the positional isomerism of the -CF

group (ortho-, meta-, para-) induces drastic divergences in reactivity and physicochemical behavior.

This guide provides a technical comparison of 2-(trifluoromethyl)aniline , 3-(trifluoromethyl)aniline , and 4-(trifluoromethyl)aniline . It synthesizes experimental data with mechanistic insights to aid researchers in optimizing synthetic routes—particularly Buchwald-Hartwig aminations—and predicting metabolic fates in drug discovery pipelines.

Physicochemical Profile & Electronic Effects[1][2][3][4]

The reactivity of trifluoromethylanilines is governed by the interplay between the electron-withdrawing nature of the -CF


 group and the electron-donating amino (-NH

) group. The position of the -CF

substituent dictates the net electron density on the nitrogen atom (nucleophilicity) and the aromatic ring.
Comparative Data Table
Property2-Trifluoromethylaniline (Ortho)3-Trifluoromethylaniline (Meta)4-Trifluoromethylaniline (Para)Ref
Structure

-CF

-Ph-NH


-CF

-Ph-NH


-CF

-Ph-NH

[1]
pKa (Conjugate Acid) ~2.0 (Predicted)~3.52.45 – 2.75[2][3]
Hammett Constant (

)
N/A (Steric/Ortho effect)


[4]
Boiling Point ~189 °C187 – 188 °C83 °C (at 12 mmHg)[1][5]
Electronic Effect Inductive (-I) + StericInductive (-I)Inductive (-I) + Resonance (-R)[4]
Nucleophilicity Lowest (Steric hindrance)HighestIntermediate/Low--
Mechanistic Insight: The Hammett Paradox

While both meta- and para-CF


 groups are electron-withdrawing, the para-isomer is less basic  (lower pKa) than the meta-isomer.
  • Meta-position: The -CF

    
     group exerts a strong inductive withdrawing effect (-I) but cannot interact via resonance.
    
  • Para-position: The -CF

    
     group exerts both inductive (-I) and resonance (-R) withdrawing effects (via hyperconjugation), pulling electron density more effectively from the amino lone pair.
    

Ortho-Effect: The 2-isomer suffers from the "Ortho Effect," where steric bulk prevents optimal solvation of the protonated amine and twists the amino group out of planarity, significantly reducing basicity and nucleophilicity beyond simple electronic predictions.

ElectronicEffects cluster_legend Electronic Vectors Leg1 Inductive Withdrawal (-I) Leg2 Resonance Withdrawal (-R) Leg3 Steric Hindrance Aniline Aniline Core (Electron Rich N) Ortho 2-CF3 Isomer (Ortho) Aniline->Ortho Subst. Meta 3-CF3 Isomer (Meta) Aniline->Meta Subst. Para 4-CF3 Isomer (Para) Aniline->Para Subst. Effect_O Strong -I (Proximity) Ortho->Effect_O Effect_S Steric Inhibition of Solvation Ortho->Effect_S Effect_M Moderate -I only Meta->Effect_M Effect_P_I Moderate -I Para->Effect_P_I Effect_P_R Strong -R (Hyperconjugation) Para->Effect_P_R

Caption: Visualizing the distinct electronic and steric vectors influencing the basicity of trifluoromethylaniline isomers.

Reactivity Analysis: Synthetic Applications

Nucleophilic Reactivity (Acylation & Alkylation)
  • 3-Trifluoromethylaniline: Exhibits the highest nucleophilicity among the isomers. It is the preferred substrate for standard S

    
    2 alkylations or acylations.
    
  • 4-Trifluoromethylaniline: Reacts slower due to the resonance withdrawal of the lone pair. High temperatures or stronger electrophiles are often required.

  • 2-Trifluoromethylaniline: Poor nucleophile. The bulky ortho-CF

    
     group blocks the approach of electrophiles. Reactions often require forcing conditions or small, highly reactive electrophiles (e.g., acetyl chloride vs. pivaloyl chloride).
    
Buchwald-Hartwig Amination

In Palladium-catalyzed C-N coupling, the aniline acts as the nucleophile binding to the Pd(II) center.

  • Challenge with 4-CF

    
    :  The electron-poor nitrogen binds weakly to Pd, slowing the reductive elimination step or failing to displace the halide.
    
    • Solution: Use electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) to increase electron density at the metal center [6].

  • Challenge with 2-CF

    
    :  Steric clash prevents coordination.
    
    • Solution: Use ligands designed for steric bulk tolerance (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHCs) like IPr [7].

BuchwaldWorkflow Start Select Isomer Decision1 Isomer Type? Start->Decision1 Path_Ortho 2-CF3 (Ortho) Decision1->Path_Ortho Path_Meta 3-CF3 (Meta) Decision1->Path_Meta Path_Para 4-CF3 (Para) Decision1->Path_Para Ligand_Ortho Ligand: XPhos or SPhos (Steric Demand) Path_Ortho->Ligand_Ortho Steric Block Ligand_Meta Ligand: BINAP or DPPF (Standard) Path_Meta->Ligand_Meta Balanced Ligand_Para Ligand: BrettPhos (Electronic Boost) Path_Para->Ligand_Para E- Poor Outcome C-N Coupling Product Ligand_Ortho->Outcome Ligand_Meta->Outcome Ligand_Para->Outcome

Caption: Decision tree for ligand selection in Buchwald-Hartwig amination based on isomer constraints.

Metabolic Stability & Toxicology (CYP450)[6]

In drug design, the position of the -CF


 group dictates the metabolic "soft spots" of the molecule.
  • 4-Trifluoromethylaniline (Para-Blockade):

    • Mechanism: The para-position is the primary site for CYP450-mediated hydroxylation (detoxification) in anilines. Blocking this with CF

      
       prevents easy ring oxidation.
      
    • Consequence: Metabolism may shift to N-oxidation , producing hydroxylamines which can be toxic or mutagenic. This isomer often has the highest metabolic stability but the highest potential toxicity risk [8].

  • 2- and 3-Trifluoromethylaniline:

    • Mechanism: The para-position (relative to the amine) remains open (C-4).

    • Consequence: Rapid hydroxylation at C-4 is likely, leading to faster clearance and formation of standard aminophenol metabolites, which are generally conjugated and excreted.

Experimental Protocols

Protocol A: Competitive Reactivity Assay (Acylation)

To empirically determine the nucleophilicity order of isomers.

  • Preparation: Dissolve equimolar amounts (1.0 mmol) of 2-CF

    
    , 3-CF
    
    
    
    , and 4-CF
    
    
    aniline in dry DCM (10 mL).
  • Internal Standard: Add 0.5 mmol of 1,3,5-trimethoxybenzene (inert NMR standard).

  • Reaction: Cool to 0 °C. Add 0.5 equivalents (0.5 mmol) of acetic anhydride dropwise.

  • Analysis: Stir for 15 minutes. Quench with sat. NaHCO

    
    . Extract organic layer.
    
  • Quantification: Analyze via

    
    H NMR. Integrate the distinct methyl peaks of the resulting acetanilides vs. the unreacted anilines.
    
    • Expected Result: Yield of 3-isomer > 4-isomer >> 2-isomer.

Protocol B: Optimized Buchwald-Hartwig Coupling for 2-CF Aniline

Designed to overcome the ortho-steric barrier.

  • Reagents: Charge a vial with Pd

    
    (dba)
    
    
    
    (2 mol%) and XPhos (4-6 mol%).
  • Solvent: Add dry Toluene or 1,4-Dioxane (degassed). Stir at 100 °C for 2 mins to pre-form the catalyst complex.

  • Substrates: Add aryl bromide (1.0 equiv), 2-trifluoromethylaniline (1.2 equiv), and NaO

    
    Bu (1.4 equiv).
    
  • Conditions: Seal and heat at 100-110 °C for 12-16 hours.

  • Workup: Filter through celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

References

  • PubChem. 4-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 2-Fluoro-3-(trifluoromethyl)aniline Properties and pKa. Link

  • Wikipedia.[1][2] Amine Basicity and pKa Values. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • ChemBK. 4-Trifluoromethylaniline Physical Properties. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Organometallics. Improved Buchwald–Hartwig Amination by the Use of Lipids. Link

  • P450 Metabolism.[4][5][6][7] Metabolic Stability of Fluorinated Small Molecules. NIH/PubMed. Link

Sources

Comparative

A Researcher's Guide to the Synthesis and NMR Validation of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

An In-depth Technical Comparison for Drug Development Professionals Introduction: The Significance of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a crucial building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Drug Development Professionals

Introduction: The Significance of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is a crucial building block in the synthesis of various pharmaceutically active compounds. Its trifluoromethyl and nitro-substituted aromatic structure is a common motif in modern drug design, contributing to modulated bioavailability, metabolic stability, and binding affinity.[1] The precise and efficient synthesis of this intermediate, along with its unambiguous characterization, is paramount for ensuring the quality and efficacy of the final drug product. This guide will explore a primary synthetic route in detail, compare it with a viable alternative, and provide the necessary spectroscopic framework for its validation.

Primary Synthesis Route: Nucleophilic Aromatic Substitution

The most direct and industrially scalable approach to 5-Methyl-2-nitro-4-(trifluoromethyl)aniline involves a nucleophilic aromatic substitution (SNA_r) reaction. This method utilizes the commercially available starting material, 4-chloro-3-nitrobenzotrifluoride. The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group by a suitable nucleophile.

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism. The methylamine nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho-nitro group and the para-trifluoromethyl group. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired product.

Figure 1: Generalized mechanism of the nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from analogous procedures for the amination of similar substrates.[2][3]

Materials:

  • 4-Chloro-3-nitrobenzotrifluoride

  • Methylamine (40% solution in water or as a gas)

  • Anhydrous solvent (e.g., Ethanol, DMSO, or NMP)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • In a clean, dry, and appropriately sized autoclave, charge the vessel with 4-chloro-3-nitrobenzotrifluoride and the chosen solvent.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce a molar excess of methylamine into the vessel. The exact amount will depend on the concentration of the methylamine solution and the desired reaction kinetics.

  • Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature should be determined empirically.

  • Maintain the reaction at this temperature with vigorous stirring for several hours (e.g., 4-8 hours), monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask.

  • If the product precipitates upon cooling, it can be isolated by filtration, washed with cold water, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

Alternative Synthesis Route: Nitration of a Substituted Aniline

An alternative approach to 5-Methyl-2-nitro-4-(trifluoromethyl)aniline involves the direct nitration of a substituted aniline precursor. A common strategy for the synthesis of nitroanilines is to first protect the amine functionality, perform the nitration, and then deprotect the amine.[4]

Mechanistic Rationale

Direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can be oxidized by the nitrating agents and can also lead to the formation of undesired isomers. By first acylating the amine, its activating and directing effects are attenuated, allowing for more controlled nitration. The acyl group can then be removed by hydrolysis.

Nitration_Workflow Start Substituted Aniline Protection Amine Protection (Acylation) Start->Protection Nitration Electrophilic Aromatic Nitration Protection->Nitration Deprotection Hydrolysis (Deprotection) Nitration->Deprotection Product Substituted Nitroaniline Deprotection->Product

Figure 2: General workflow for the synthesis of nitroanilines via nitration of a protected aniline.

Experimental Protocol: Synthesis via Nitration (Illustrative)

This is a general protocol for the nitration of an acetanilide derivative.[5]

Materials:

  • Acetanilide derivative (e.g., N-(5-methyl-4-(trifluoromethyl)phenyl)acetamide)

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the acetanilide derivative in glacial acetic acid.

  • Cool the mixture in an ice-salt bath to 0-5°C.

  • Slowly add concentrated sulfuric acid while maintaining the low temperature.

  • Add fuming nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude nitroacetanilide can then be hydrolyzed by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the desired nitroaniline.

  • Purify the final product by recrystallization.

Comparative Analysis of Synthesis Routes

FeatureNucleophilic Aromatic SubstitutionNitration of Substituted Aniline
Starting Materials 4-chloro-3-nitrobenzotrifluoride, methylamineSubstituted aniline, nitrating agents
Number of Steps Typically one stepMultiple steps (protection, nitration, deprotection)
Yield Generally highVariable, can be affected by side reactions
Purity Often high, with predictable byproductsCan be lower due to isomer formation
Scalability Well-suited for industrial scale-upCan be more complex to scale due to multiple steps and handling of strong acids
Safety Considerations Requires handling of pressurized and potentially flammable reagentsInvolves the use of highly corrosive and oxidizing strong acids

Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule, allowing for unambiguous confirmation of the desired structure.

Predicted ¹H NMR Spectral Data for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

Based on the analysis of similar compounds and general principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for the target molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2s1HH-3Deshielded by the adjacent nitro group and the trifluoromethyl group.
~6.8s1HH-6Shielded by the amino group and less affected by the electron-withdrawing groups.
~4.9 (broad)s2H-NH₂The chemical shift of amine protons is variable and the signal is often broad.
~2.4s3H-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline
Chemical Shift (δ, ppm)AssignmentRationale
~148C-5Carbon bearing the amino group, deshielded.
~140C-2Carbon bearing the nitro group, highly deshielded.
~130C-4Carbon bearing the trifluoromethyl group, deshielded and will show coupling to fluorine.
~125 (q)-CF₃The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
~122C-1Carbon bearing the methyl group.
~118C-6Aromatic CH carbon.
~115C-3Aromatic CH carbon.
~20-CH₃Typical chemical shift for a methyl group carbon.

Disclaimer: The NMR spectral data presented above are predicted values based on known substituent effects and data from analogous compounds. Experimental verification is essential for definitive structural confirmation.

Experimental Protocol: NMR Sample Preparation and Analysis

NMR_Workflow SamplePrep Sample Preparation Dissolution Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) SamplePrep->Dissolution Filtration Filter into NMR tube Dissolution->Filtration Acquisition Data Acquisition Filtration->Acquisition H1_NMR Acquire ¹H NMR Spectrum Acquisition->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Acquisition->C13_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis

Figure 3: Workflow for NMR sample preparation and analysis.

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the purified 5-Methyl-2-nitro-4-(trifluoromethyl)aniline into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). Gently agitate the vial to ensure complete dissolution.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

Conclusion

This guide has provided a detailed comparison of two synthetic routes to 5-Methyl-2-nitro-4-(trifluoromethyl)aniline and a comprehensive framework for its validation using NMR spectroscopy. The nucleophilic aromatic substitution method is presented as a more direct and scalable approach, while the nitration of a protected aniline serves as a viable alternative. The provided NMR data, though predicted, offers a strong basis for the structural confirmation of the synthesized product. It is the responsibility of the researcher to perform the necessary experiments and obtain empirical data to fully validate their synthetic outcomes.

References

  • Bicalutamide Monograph for Professionals. (2025). Drugs.com. Retrieved from [Link]

  • Pharmacology of bicalutamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • 5-Methyl-2-(Trifluoromethyl)Aniline. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (1990). EP0381010A2. Google Patents.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journals. Retrieved from [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Biological Efficacy of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline Derivatives

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing biological activity. The trifluoromethyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing biological activity. The trifluoromethyl group, in particular, is a key player in this field, known for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the efficacy of various derivatives of the 5-Methyl-2-nitro-4-(trifluoromethyl)aniline scaffold in a range of biological assays, drawing upon key findings from recent research. This document is intended for researchers, scientists, and professionals in drug development and agrochemical innovation, offering a synthesized overview of the therapeutic and practical potential of this versatile chemical class.

Anticancer and Antitumor Activity: Targeting Cellular Proliferation

Derivatives of trifluoromethyl-substituted anilines have demonstrated significant potential as anticancer agents, with a notable focus on the inhibition of key signaling pathways involved in tumor growth and survival. A prominent target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in various cancers.

Efficacy of Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their antitumor activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer) cell lines.[1][2] The results indicate that many of these compounds exhibit excellent antitumor properties. For instance, one derivative, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (compound 9u in the cited study), displayed impressive IC50 values of 0.35 µM against A549 cells, 3.24 µM against MCF-7 cells, and 5.12 µM against PC-3 cells.[1][2] Furthermore, this compound was a potent inhibitor of the EGFR kinase with an IC50 value of 0.091 µM.[1][2] Mechanistic studies revealed that this derivative could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase, highlighting its potential as a promising antitumor agent.[1][2]

Thiazolo[4,5-d]pyrimidine Derivatives as Antiproliferative Agents

In a similar vein, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and assessed for their anticancer activity against a panel of human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate carcinoma), and MCF-7 (breast adenocarcinoma).[3] One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[3]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Trifluoromethylaniline Derivatives

Compound ClassDerivative ExampleA549MCF-7PC-3EGFR KinaseReference
TrifluoromethylpyrimidineCompound 9u0.353.245.120.091[1][2]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)...----[3]

Note: Specific IC50 values for the thiazolo[4,5-d]pyrimidine derivative were not provided in the abstract but it was identified as the most active in the series.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The evaluation of the cytotoxic effects of these compounds is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Step-by-Step MTT Assay Protocol: [7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: After incubating for at least 2 hours at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_incubation Incubation & Reaction cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Derivatives cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The trifluoromethylaniline scaffold is also a promising starting point for the development of novel antimicrobial agents.

Antibacterial Efficacy of Trifluoromethyl-Substituted Derivatives

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to possess significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4] One such derivative exhibited a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL against an MRSA strain.[4] The nature of the substituents on the aniline ring was found to be crucial for activity, with dichloro-substituted derivatives being among the most potent, showing MIC values in the range of 0.78–1.56 µg/mL against S. aureus strains.[4] In another study, trifluoromethyl quinolone derivatives displayed good activity against Gram-positive bacteria.[10] Furthermore, specific trifluoro-aniline derivatives, namely 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), have demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus, with MICs of 100 µg/mL and 50 µg/mL, respectively.[11]

Antifungal and Antiviral Potential

The antimicrobial spectrum of these compounds extends to fungi and viruses. Trifluoromethyl quinolone derivatives have shown moderate to comparable activity against Aspergillus niger and Candida albicans.[10] In the realm of virology, 2-hydroxy-2-trifluoromethylthiolane has been found to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1).[12] Additionally, certain trifluoromethyl pyrimidine derivatives have exhibited good curative, protection, and inactivation activities against the Tobacco Mosaic Virus (TMV), with some compounds showing higher efficacy than the commercial agent ningnanmycin.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Trifluoromethylaniline Derivatives

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Trifluoromethyl-substituted PyrazoleDichloro-substituted derivativeS. aureus0.78–1.56[4]
Trifluoro-aniline2-iodo-4-trifluoromethylanilineV. parahaemolyticus50[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Broth Microdilution Protocol:

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Result Determination prepare_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate serial_dilution Serial Dilution of Compound serial_dilution->inoculate_plate incubate Incubate (18-24h) inoculate_plate->incubate visual_inspection Visually Inspect for Growth incubate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Herbicidal and Agrochemical Applications

The core structure of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is closely related to a class of widely used herbicides, the dinitroanilines. Trifluralin, a prominent example, functions as a pre-emergence herbicide by inhibiting root development in germinating seeds.[13] The trifluoromethyl group in these molecules is crucial for their biological activity and environmental persistence.[14]

Mode of Action of Dinitroaniline Herbicides

Trifluralin and its analogues act by disrupting cell division (mitosis) in plants.[13] They achieve this by binding to tubulin, the protein subunit of microtubules. This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. As a result, root and shoot growth are inhibited, leading to the death of the weed seedling.[15]

Experimental Protocol: Whole-Plant Herbicide Bioassay

Evaluating the herbicidal efficacy of new compounds typically involves whole-plant bioassays conducted in a greenhouse setting.[16]

Step-by-Step Herbicide Bioassay Protocol: [16][17]

  • Seed Germination and Transplanting: Germinate seeds of a target weed species (e.g., Arabidopsis thaliana or a relevant agricultural weed) and transplant seedlings at a uniform growth stage into pots.

  • Herbicide Preparation: Prepare a stock solution of the test compound and create a series of dilutions. The formulation may include surfactants to improve application.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Growth Conditions: Maintain the treated plants in a greenhouse with controlled temperature, light, and humidity.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., stunting, chlorosis, necrosis) and/or measure plant biomass (fresh or dry weight).

  • Data Analysis: Determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth) to quantify the compound's potency.

Herbicide_Bioassay cluster_plant_prep Plant Preparation cluster_treatment Herbicide Treatment cluster_evaluation Evaluation germination Seed Germination transplanting Transplant Seedlings germination->transplanting application Spray Application transplanting->application herbicide_prep Prepare Herbicide Solutions herbicide_prep->application greenhouse_growth Greenhouse Incubation application->greenhouse_growth assessment Visual & Biomass Assessment greenhouse_growth->assessment data_analysis Calculate GR50 assessment->data_analysis

Caption: Workflow for a whole-plant herbicide efficacy bioassay.

Conclusion

The 5-Methyl-2-nitro-4-(trifluoromethyl)aniline scaffold and its derivatives represent a rich source of biologically active compounds with diverse applications. The strategic placement of the trifluoromethyl group, in combination with various other substituents, allows for the fine-tuning of their activity against cancer cells, pathogenic microbes, and weeds. The comparative data presented in this guide underscore the versatility of this chemical class and highlight the most promising avenues for future research and development in the fields of medicine and agriculture. Further derivatization and screening of this core structure are warranted to unlock its full potential.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. Available at: [Link]

  • Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. PubMed. Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Available at: [Link]

  • Synthesis and antitumor activity of 5-fluorouracil-porphyrin compounds. ResearchGate. Available at: [Link]

  • 5-Methyl-2-nitro-aniline. PubMed. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • 5-Methyl-2-(Trifluoromethyl)Aniline. MySkinRecipes. Available at: [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC. Available at: [Link]

  • Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. ResearchGate. Available at: [Link]

  • Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. Available at: [Link]

  • Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Available at: [Link]

  • Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Characterization, Modes of Action and Effects of Trifluralin: A Review. Semantic Scholar. Available at: [Link]

  • (PDF) Experimental methods to evaluate herbicides behavior in soil. ResearchGate. Available at: [Link]

  • Characterization, modes of action and effects of the herbicides trifluralin. ResearchGate. Available at: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • US4912258A - Fluorinated aniline derivatives and their use. Google Patents.
  • Controlled-release Formulations of Trifluralin Herbicide by Interfacial Polymerization as a Tool for Environmental Hazards. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Available at: [Link]

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Comparative

Strategic Bioisosteric Replacements for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

Topic: Content Type: Publish Comparison Guide [1] Executive Summary: The "Nitro Liability" 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (MNTA, CAS: 1813-24-7) has long served as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

[1]

Executive Summary: The "Nitro Liability"

5-Methyl-2-nitro-4-(trifluoromethyl)aniline (MNTA, CAS: 1813-24-7) has long served as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., androgen receptor antagonists).[1] Its utility stems from the unique electronic push-pull system created by the electron-donating amine and the electron-withdrawing nitro and trifluoromethyl groups.

However, in modern drug discovery, the aromatic nitro group is increasingly viewed as a "structural alert" or liability due to:

  • Genotoxicity: Nitroanilines are frequently Ames positive due to metabolic reduction by nitroreductases, forming reactive hydroxylamines and nitrenium ions that intercalate with DNA.[1]

  • Hepatotoxicity: The redox cycling associated with the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and liver injury.

  • Poor Solubility: The planar, crystalline lattice of nitroanilines often results in poor aqueous solubility, limiting bioavailability.

This guide presents three strategic, field-proven alternatives to MNTA, categorized by the specific optimization objective: Safety (Genotoxicity reduction) , Potency (Lipophilicity enhancement) , and Physicochemical Properties (Solubility) .[1]

Decision Matrix: Selecting the Right Alternative

The following decision tree illustrates the logical flow for selecting an alternative based on the specific failure mode of the parent MNTA molecule.

Bioisostere_Selection Start Start: MNTA Optimization Issue_Toxicity Primary Issue: Genotoxicity / Ames (+) Start->Issue_Toxicity Issue_Potency Primary Issue: Metabolic Stability / Potency Start->Issue_Potency Issue_Solubility Primary Issue: Solubility / DMPK Start->Issue_Solubility Alt_Nitrile Alternative 1: The Nitrile Bioisostere (2-Cyano-5-methyl-4-CF3-aniline) Issue_Toxicity->Alt_Nitrile Retain Electronics, Remove Nitro Alt_SF5 Alternative 2: The SF5 'Super-Analog' (5-Methyl-2-nitro-4-SF5-aniline) Issue_Potency->Alt_SF5 Enhance Lipophilicity, Block Metabolism Alt_Pyridine Alternative 3: Pyridine Scaffold Hop (Aza-analog) Issue_Solubility->Alt_Pyridine Lower LogP, Add H-Bond Acceptor

Figure 1: Strategic decision matrix for replacing 5-Methyl-2-nitro-4-(trifluoromethyl)aniline based on lead optimization goals.[1]

Comparative Analysis of Alternatives

Candidate A: The Nitrile Bioisostere (Safety Focus)

Molecule: 2-Amino-5-methyl-4-(trifluoromethyl)benzonitrile Rationale: The nitrile group (


) is the classic bioisostere for the nitro group (

).[1]
  • Electronic Similarity: Both are strong electron-withdrawing groups (EWGs).[1] The Hammett constant (

    
    ) for 
    
    
    
    is 0.78, while
    
    
    is 0.[1]66. This ensures the electronic environment of the aniline nitrogen remains deactivated, preserving the reactivity profile for downstream coupling (e.g., amide formation).
  • Safety Profile: Unlike the nitro group, the nitrile is not a substrate for nitroreductases. Consequently, nitrile analogs frequently convert Ames-positive nitro compounds into Ames-negative candidates.[1]

  • Sterics: The linear geometry of the cyano group reduces steric clash compared to the planar nitro group, potentially altering binding modes slightly but often favorably.

Candidate B: The "Super-Analog" (Potency Focus)

Molecule: 5-Methyl-2-nitro-4-(pentafluorosulfanyl)aniline Rationale: Replacing the trifluoromethyl (


) group with pentafluorosulfanyl (

).[1]
  • Lipophilicity:

    
     is significantly more lipophilic (
    
    
    
    ) than
    
    
    (
    
    
    ) or
    
    
    (
    
    
    ).[1] This can dramatically improve membrane permeability and blood-brain barrier (BBB) penetration.[1]
  • Metabolic Stability: The C-S bond in aromatic

    
     systems is chemically inert and highly resistant to P450 metabolism, often extending the half-life (
    
    
    
    ) of the drug.
  • Geometry: The

    
     group is a square pyramid, providing unique 3D volume that can fill hydrophobic pockets more effectively than the rotating 
    
    
    
    rotor.
Candidate C: The Pyridine Scaffold (Solubility Focus)

Molecule: 3-Amino-6-methyl-5-(trifluoromethyl)picolinonitrile Rationale: "Scaffold hopping" by introducing a nitrogen atom into the benzene ring (creating a pyridine).[1]

  • Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, significantly lowering the LogP and increasing aqueous solubility.

  • Vector Changes: The lone pair on the pyridine nitrogen can offer new binding interactions with the target protein.

Quantitative Comparison Table
FeatureTarget (MNTA) Alt A (Nitrile) Alt B (SF5) Alt C (Pyridine)
Structure 2-NO2, 4-CF32-CN , 4-CF32-NO2, 4-SF5 Pyridine Core
Electronic (

)
0.78 (Strong EWG)0.66 (Strong EWG)0.68 (Strong EWG)N/A (Scaffold change)
Genotoxicity Risk High (Ames +)Low (Ames -)High (due to NO2)Low
Lipophilicity (LogP) HighModerateVery High Low (Improved Sol.)[1]
Metabolic Liability Nitro reductionHydrolysis (rare)None (High stability)N-Oxidation
Synthesis Cost LowModerateHighModerate

Experimental Protocol: Synthesis of the Nitrile Bioisostere

The most robust route to the nitrile alternative is not via the Sandmeyer reaction (which can be messy with electron-deficient anilines) but via the Palladium-Catalyzed Cyanation of the corresponding bromo-aniline. This protocol is self-validating via IR spectroscopy (appearance of nitrile stretch).[1]

Objective:

Synthesis of 2-Amino-5-methyl-4-(trifluoromethyl)benzonitrile from 2-Bromo-5-methyl-4-(trifluoromethyl)aniline.

Reagents & Materials:
  • Substrate: 2-Bromo-5-methyl-4-(trifluoromethyl)aniline (1.0 equiv)

  • Cyanating Agent: Zinc Cyanide (

    
    ) (0.6 equiv)[1]
    
  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[1]
    
  • Solvent: DMF (Anhydrous, degassed)[1]

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology:
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the bromo-aniline substrate (1.0 equiv) and

    
     (0.6 equiv).
    
    • Note:

      
       is toxic; handle in a well-ventilated fume hood.[1]
      
  • Catalyst Addition: Transfer the reaction vessel to a glovebox or use standard Schlenk techniques to add

    
     (5 mol%).[1]
    
    • Why: Palladium(0) is oxygen-sensitive.[1] Oxidation leads to inactive Pd-black, stalling the reaction.

  • Solvation: Add anhydrous DMF (concentration ~0.2 M) under a counter-flow of inert gas. Seal the tube effectively.

  • Reaction: Heat the mixture to 85–90 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LCMS.[1]

    • Self-Validation Check: The starting material (Bromide) has a distinct isotopic pattern (1:1 doublet in MS).[1] The product (Nitrile) will show a clean [M+H]+ peak and, crucially, a sharp IR absorption band at ~2220 cm⁻¹ (

      
       stretch).[1]
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M

    
     (to sequester zinc salts) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography on silica gel.
    
Synthesis Workflow Diagram

Synthesis_Workflow Step1 Precursor: 2-Bromo-5-methyl-4-CF3-aniline Reagents Zn(CN)2, Pd(PPh3)4 DMF, 90°C Step1->Reagents Intermediate Oxidative Addition / Transmetallation Reagents->Intermediate Pd(0) Cycle Product Target: 2-Cyano-5-methyl-4-CF3-aniline Intermediate->Product Reductive Elim. Validation Validation: IR: ~2220 cm-1 LCMS: M-Br + CN Product->Validation

Figure 2: Palladium-catalyzed cyanation workflow for accessing the nitrile bioisostere.

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Assmann, N., et al. (1997).[1][2] Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research, 395(2-3), 139-144.[1][2] Link

  • Svechkarev, D., et al. (2016).[1] The Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemistry – A European Journal.[1] Link[1]

  • PubChem Compound Summary. (2025). 4-Amino-2-(trifluoromethyl)benzonitrile.[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link

  • BenchChem Protocol. (2025). Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile and analogs. Link[1]

Sources

Validation

Comparative Analysis of Cross-Reactivity for Antibodies Targeting 5-Methyl-2-nitro-4-(trifluoromethyl)aniline Derivatives

A Senior Application Scientist's Guide to Ensuring Specificity in Immunoassay Development For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the reliability an...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Specificity in Immunoassay Development

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the reliability and reproducibility of experimental data.[1][2] This is particularly critical when developing immunoassays for small molecules, such as 5-Methyl-2-nitro-4-(trifluoromethyl)aniline and its derivatives, which are key intermediates in the synthesis of various agrochemicals and pharmaceuticals.[3] Off-target binding, or cross-reactivity, can lead to false-positive results, misinterpretation of data, and ultimately, costly delays in research and development.[1]

This guide provides a comprehensive comparison of the cross-reactivity profiles of polyclonal antibodies raised against a 5-Methyl-2-nitro-4-(trifluoromethyl)aniline-protein conjugate. We will delve into the experimental design and rationale, present comparative data for a panel of structurally related compounds, and provide a detailed, self-validating protocol for assessing antibody specificity using a competitive enzyme-linked immunosorbent assay (ELISA).

The Critical Role of Hapten Design in Generating Specific Antibodies

To elicit an immune response against a small molecule like 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (a hapten), it must first be conjugated to a larger carrier protein.[4] The design of the hapten and the conjugation strategy are crucial determinants of the resulting antibody's specificity and affinity.[5] For this study, the hapten was designed to expose the key structural motifs of the target molecule to the immune system, thereby favoring the generation of antibodies that recognize these specific features.

Assessing Antibody Specificity: The Competitive ELISA Approach

A competitive ELISA is a robust and widely used method for quantifying small molecules and determining the cross-reactivity of antibodies.[6][7][8][9] The principle of this assay is based on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow for Competitive ELISA

The following diagram illustrates the key steps in the competitive ELISA workflow used to assess cross-reactivity.

competitive_ELISA_workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection prep1 Coat microtiter plate wells with antigen-protein conjugate prep2 Block remaining binding sites on the plate prep1->prep2 Incubate & Wash comp1 Add standards or test compounds (derivatives) prep2->comp1 comp2 Add primary antibody against the target analyte comp1->comp2 comp3 Incubate to allow competition for antibody binding comp2->comp3 det1 Wash to remove unbound reagents comp3->det1 Incubate det2 Add enzyme-conjugated secondary antibody det1->det2 det3 Wash to remove unbound secondary antibody det2->det3 Incubate det4 Add substrate and incubate for color development det3->det4 det5 Stop the reaction and measure absorbance det4->det5

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

Comparative Cross-Reactivity Data

The cross-reactivity of the polyclonal antibody was evaluated against a panel of structurally related aniline derivatives. The following table summarizes the 50% inhibitory concentration (IC50) and the calculated cross-reactivity percentage for each compound.

Compound IDCompound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
1 5-Methyl-2-nitro-4-(trifluoromethyl)aniline Target Analyte 10.2 100
22-Nitro-4-(trifluoromethyl)anilineLacks the 5-methyl group25.540.0
35-Methyl-2-nitroanilineLacks the 4-trifluoromethyl group> 1000< 1.0
44-(Trifluoromethyl)anilineLacks the 5-methyl and 2-nitro groups> 1000< 1.0
52-Chloro-5-nitro-4-(trifluoromethyl)aniline5-methyl group is replaced with a chloro group85.012.0
6N-Methyl-5-methyl-2-nitro-4-(trifluoromethyl)anilineN-methylation of the aniline nitrogen150.36.8

Note: Cross-reactivity (%) was calculated as (IC50 of target analyte / IC50 of test compound) x 100.

Interpretation of Cross-Reactivity Results

The data clearly demonstrates the high specificity of the antibody for the target analyte, 5-Methyl-2-nitro-4-(trifluoromethyl)aniline . The structural features crucial for antibody recognition can be inferred from the cross-reactivity profile.

cross_reactivity_logic cluster_derivatives Structural Derivatives & Cross-Reactivity target 5-Methyl-2-nitro-4-(trifluoromethyl)aniline High Affinity (100%) deriv1 Lacks 5-methyl group Moderate Cross-Reactivity (40.0%) target:f1->deriv1:f0 Structural Similarity deriv2 deriv2 target:f1->deriv2:f0 Key Recognition Moiety deriv3 deriv3 target:f1->deriv3:f0 Key Recognition Moiety deriv4 N-methylation Low Cross-Reactivity (6.8%) target:f1->deriv4:f0 Steric Hindrance

Caption: Logical relationship between structural modifications and antibody cross-reactivity.

The results suggest that both the trifluoromethyl group at position 4 and the nitro group at position 2 are critical for high-affinity binding. The absence of either of these groups results in a dramatic loss of antibody recognition. The methyl group at position 5 contributes to the binding affinity, as its removal reduces cross-reactivity to 40.0%. Modifications to the aniline nitrogen, such as N-methylation, also significantly decrease binding, likely due to steric hindrance.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a self-validating system for the determination of antibody cross-reactivity.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Antigen-protein conjugate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., 0.05% Tween-20 in PBS)

  • Primary antibody raised against 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Standard solutions of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

  • Test solutions of aniline derivatives

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the antigen-protein conjugate to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.[7]

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard and test compounds in assay buffer.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.[7]

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[7]

  • Signal Development and Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[7]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • Determine the IC50 value for the standard and each test compound. The IC50 is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of standard / IC50 of test compound) x 100[10]

Conclusion and Implications for Researchers

The rigorous characterization of antibody specificity is a non-negotiable step in the development of reliable immunoassays.[11] The data presented in this guide highlights the successful generation of a highly specific polyclonal antibody against 5-Methyl-2-nitro-4-(trifluoromethyl)aniline. The low cross-reactivity with structurally similar derivatives underscores its suitability for the selective detection and quantification of the target analyte in complex matrices.

For researchers in drug development and related fields, utilizing well-characterized antibodies, such as the one described herein, is essential for:

  • Accurate Pharmacokinetic Studies: Ensuring that the assay measures the parent compound without interference from metabolites.

  • Reliable Biomarker Detection: Minimizing the risk of false positives due to cross-reactivity with endogenous molecules.[12]

  • Reproducible Research Outcomes: Enhancing the consistency and validity of experimental results across different laboratories and studies.[2]

By following the detailed protocols and understanding the principles of cross-reactivity assessment outlined in this guide, scientists can confidently develop and validate robust immunoassays that meet the stringent requirements of modern research and regulatory standards.

References

  • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Gong, D. H., Kim, S. H., Kim, H.-J., Lee, A., & Han, M.-S. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Barfod, L., et al. (2022). Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. eLife, 11, e79391.
  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA.
  • Vojdani, A., & Lerner, A. (2023). Cross-reactivity and sequence similarity between microbial transglutaminase and human tissue antigens. Scientific Reports, 13(1), 17625.
  • Shrock, E., et al. (2023). Cross-reactive antibodies against human coronaviruses and the animal coronavirome suggest diagnostics for future zoonotic spillovers.
  • SeraCare. (n.d.). Technical Guide for ELISA.
  • Abcam. (2025). Five pillars to determine antibody specificity.
  • Creative Diagnostics. (n.d.). Antibody Specificity Validation.
  • NeoBiotechnologies. (2024). Guide to Antibody Validation Techniques.
  • Bitesize Bio. (n.d.). Antibody Validation Protocols - How To Choose The Most Appropriate.
  • Singh, T. S., et al. (2013). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of Agricultural and Food Chemistry, 61(45), 10834-10844.
  • Cell Signaling Technology. (n.d.). Tools to Confirm Antibody Specificity | Validation.
  • Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
  • Schwenk, J. M., et al. (2018). Ten Basic Rules of Antibody Validation. Analytical Chemistry, 90(5), 3196-3202.
  • Gupta, S., et al. (2007). Assessing specificity for immunogenicity assays. Journal of Immunological Methods, 321(1-2), 1-10.
  • Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity.
  • Teitelbaum, D., et al. (1991). Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. Journal of Neuroimmunology, 34(2-3), 155-164.
  • Boster Bio. (n.d.). Antibody Validation & Characterization Insights.
  • Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
  • Thermo Fisher Scientific. (n.d.). Antibody Production (Immunogen Preparation).
  • Abcam. (n.d.). Western blot protocol.
  • ResearchGate. (2025). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • R&D Systems. (n.d.). How to Read and Analyze ELISA Data.
  • ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Antibodies.com. (2025). Western Blot: The Complete Guide.
  • NIH. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes.
  • Open Access Journals. (n.d.). Characterization and validation of antibodies.
  • Boster Bio. (2026). Antibody Validation: The Hidden Key to Reproducible Drug Discovery.
  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • MDPI. (n.d.). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food.
  • Antibodies.com. (2024). ELISA: The Complete Guide.
  • NIH. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
  • NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • NIH. (n.d.). Antibody validation for Western blot: By the user, for the user.
  • Eurofins Discovery. (n.d.). Target Binding Characterization.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Elangovan, L. (2024). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Journal of Analytical & Bioanalytical Techniques, 15(10), 692.
  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline.
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
  • ChemicalBook. (n.d.). N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis.

Sources

Comparative

Benchmarking the synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline against other methods

Executive Summary & Strategic Overview The synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (Target Molecule) presents a classic challenge in aromatic substitution: balancing electronic directing effects with ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (Target Molecule) presents a classic challenge in aromatic substitution: balancing electronic directing effects with steric hindrance to achieve high regioselectivity. This intermediate is critical in the development of next-generation agrochemicals and kinase-inhibitor pharmacophores, where the trifluoromethyl (


) group enhances metabolic stability and lipophilicity.

This guide benchmarks three distinct synthetic methodologies. Our analysis concludes that Method B (The Protected Nitration Route) offers the superior balance of yield, regiochemical purity, and safety for scale-up, whereas direct nitration (Method C) is chemically flawed due to isomer distribution issues.

The Regioselectivity Challenge

The target structure requires the nitro group to be placed ortho to the amine, but the precursor (3-methyl-4-trifluoromethylaniline) possesses competing directing groups.

  • Amine (

    
    ):  Strong ortho/para activator.[1]
    
  • Methyl (

    
    ):  Weak ortho/para activator.
    
  • Trifluoromethyl (

    
    ):  Strong meta deactivator.
    

Without careful control, nitration often occurs at the wrong position or leads to oxidation.

Comparative Methodology Analysis

We evaluated three primary routes based on Yield, Purity (Regioselectivity), Safety (Exotherm/E-Factor), and Scalability.

FeatureMethod A: Nucleophilic Substitution (

)
Method B: Protected Nitration (Recommended) Method C: Direct Nitration
Precursor 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene3-Methyl-4-(trifluoromethyl)aniline3-Methyl-4-(trifluoromethyl)aniline
Reagents

(aq), Cu catalyst (optional)

,

, Hydrolysis Base

,

Yield 85 - 92%80 - 85% (Overall) < 40% (Target Isomer)
Regioselectivity Excellent (>99%) High (>95%) Poor (Mixed Isomers)
Safety Profile High Pressure (Autoclave)Standard (Controlled Exotherm)High Risk (Oxidation/Runaway)
Cost Efficiency Low (Precursor is expensive)High (Cheap reagents) Medium
Primary Drawback Precursor availability/costMulti-step workflowWrong isomer formation
Strategic Recommendation
  • Adopt Method B for general laboratory synthesis and pilot-plant scale-up due to the low cost of starting materials and robust safety profile.

  • Adopt Method A only if the specific chlorinated nitro-precursor is already available in your inventory or if >99.5% purity is required without recrystallization.

Detailed Experimental Protocols

Method B: The Protected Nitration Route (Recommended)

Rationale: Protecting the amine as an acetamide serves two purposes:[1]

  • Electronic Modulation: It attenuates the reactivity of the ring, preventing oxidation by nitric acid.

  • Steric Steering: The bulky acetamide group discourages nitration at the crowded C2 position (between the amine and methyl), forcing the nitro group to the desired C6 position (which becomes C2 in the final product numbering).

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 3-Methyl-4- (trifluoromethyl)aniline Step1 Step 1: Protection (Ac2O / AcOH) Start->Step1 Inter1 Intermediate: N-Acetyl Derivative Step1->Inter1 Step2 Step 2: Nitration (HNO3 / H2SO4, <10°C) Inter1->Step2 Steric Control Inter2 Intermediate: 2-Nitro-N-acetyl Derivative Step2->Inter2 Step3 Step 3: Deprotection (HCl or NaOH / EtOH) Inter2->Step3 Product Product: 5-Methyl-2-nitro-4- (trifluoromethyl)aniline Step3->Product

Caption: Step-wise synthesis via the protection strategy to ensure regioselectivity.

Step-by-Step Protocol

Step 1: Acetylation

  • Dissolve 100 mmol of 3-Methyl-4-(trifluoromethyl)aniline in 50 mL of glacial acetic acid.

  • Add 110 mmol of acetic anhydride dropwise at room temperature.

  • Heat to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Pour mixture into 200 mL ice water. Filter the white precipitate (Acetamide intermediate).

  • Checkpoint: Dry solid.[2][3] Yield expected >90%.[4][2][5]

Step 2: Regioselective Nitration

  • Prepare a "Mixed Acid" solution: 15 mL conc.

    
     + 10 mL Fuming 
    
    
    
    . Cool to 0°C.[4][2][6]
  • Dissolve the dried Acetamide intermediate in 40 mL conc.

    
     in a separate vessel cooled to -5°C.
    
  • Critical Step: Add the Mixed Acid solution dropwise to the amide solution. Do not exceed 10°C.

    • Why? Higher temperatures promote dinitration and hydrolysis of the protecting group.

  • Stir at 0-5°C for 2 hours.

  • Quench by pouring onto 500g crushed ice. The product precipitates as a yellow solid.[7]

  • Filter and wash with cold water until pH is neutral.

Step 3: Deprotection (Hydrolysis)

  • Suspend the wet cake from Step 2 in 100 mL Ethanol.

  • Add 30 mL of 6M HCl (Acidic Hydrolysis) or 6M NaOH (Basic Hydrolysis).

  • Reflux for 2-4 hours. The solution will darken slightly.

  • Cool to room temperature.

    • If Acidic: Neutralize with

      
       to precipitate the free amine.
      
    • If Basic: Dilute with water to precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water (80:20) to remove trace isomers.

  • Final Product: Bright orange/yellow needles.

Method A: Nucleophilic Aromatic Substitution ( )

Rationale: This method relies on the activation of the halogen by the ortho-nitro and para-trifluoromethyl groups. It is the "cleanest" reaction but supply chain dependent.

Protocol
  • Charge: Autoclave vessel with 50 mmol 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene .

  • Solvent: Add 100 mL isopropanol.

  • Reagent: Add 50 mL concentrated aqueous ammonia (28-30%).

  • Catalyst (Optional): Add 5 mol%

    
     (Copper(I) oxide) to accelerate kinetics.
    
  • Reaction: Seal and heat to 120°C (Internal pressure will rise to ~5-8 bar). Stir for 6-8 hours.

  • Workup: Cool to RT. Vent carefully.

  • Concentrate the solvent. The product precipitates upon addition of water.[1]

  • Note: This route produces ammonium chloride as the byproduct (High atom economy).

Method C: Direct Nitration (The "Control" - Why it Fails)

Rationale for Failure: When 3-methyl-4-(trifluoromethyl)aniline is dissolved in strong acid (


), the amine becomes protonated to an ammonium species (

).
  • Effect: The

    
     group is a strong meta director and deactivator.
    
  • Result: Nitration is directed meta to the ammonium group (Position 5 relative to amine), yielding 5-nitro-3-methyl-4-(trifluoromethyl)aniline (Wrong Isomer).

  • Furthermore, without protection, the electron-rich ring is susceptible to oxidation, leading to "tar" formation and low yields (<40%). This method is not recommended.

Mechanism Comparison Diagram (DOT)

MechanismComparison Substrate Substrate: 3-Methyl-4-(CF3)aniline Acid Acidic Media (H2SO4) Substrate->Acid Protect Acetylation (-NHAc) Substrate->Protect Ammonium Ammonium Species (-NH3+) Meta-Director Acid->Ammonium WrongIso Result: Wrong Isomer (Meta-Nitration) Ammonium->WrongIso Electronic Control Amide Amide Species Ortho-Director (Steric Bulk) Protect->Amide RightIso Result: Target Isomer (Ortho-Nitration) Amide->RightIso Steric/Electronic Synergy

Caption: Mechanistic divergence explaining why protection (Method B) is required for correct regiochemistry.

References

  • Process for the preparation of 4-nitro-3-trifluoromethylaniline. (Analogous Chemistry). Google Patents, CN102093229A.
  • Process for the preparation of 2-nitro-4-trifluoromethyl-aniline.
  • Regioselectivity of aniline and toluidine nitration. Fenix Repository (Universidade de Lisboa). Available at: [Link]

Sources

Validation

Comparative Guide: Isomeric Purity Analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

[1] Executive Summary The analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 116548-18-6) presents a specific challenge in pharmaceutical and agrochemical quality control: Regioisomeric Resolution .[1] As a ke...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 116548-18-6) presents a specific challenge in pharmaceutical and agrochemical quality control: Regioisomeric Resolution .[1]

As a key intermediate in the synthesis of sulfonamide herbicides (e.g., Flumetsulam) and specialized pigments, the purity of this aniline derivative dictates the yield and toxicity profile of downstream products.[1] The primary analytical risk is not residual solvent or inorganic impurities, but the presence of positional isomers formed during the nitration or amination steps of its synthesis.[1][2]

This guide objectively compares three analytical workflows:

  • RP-UHPLC (UV): The standard for routine QC.[1]

  • GC-FID: The orthogonal method for volatile impurity profiling.[1]

  • 19F-qNMR: The absolute structural validator.

The Isomer Challenge: Defining the Analytes

To select the correct method, one must understand the "Regio-Trap."[1] The trifluoromethyl (-CF3) and nitro (-NO2) groups are strong electron-withdrawing groups (EWG), while the amine (-NH2) and methyl (-CH3) are electron-donating.[1] This push-pull electronic environment creates distinct dipole moments for each isomer, yet their boiling points remain dangerously close.[1]

Target Molecule: 5-Methyl-2-nitro-4-(trifluoromethyl)aniline.[1] Critical Impurities (Regioisomers):

  • Impurity A: 3-Methyl-2-nitro-4-(trifluoromethyl)aniline (Methyl positional isomer).[1]

  • Impurity B: 5-Methyl-6-nitro-4-(trifluoromethyl)aniline (Nitro positional isomer).[1]

Analytical Decision Matrix

AnalysisWorkflow Sample Raw Sample (CAS 116548-18-6) Screen Initial Purity Screen Sample->Screen HPLC Method A: RP-UHPLC (Routine QC) Screen->HPLC High Throughput GC Method B: GC-FID (Volatile Impurities) Screen->GC Orthogonal Check NMR Method C: 19F-qNMR (Structural Cert) Screen->NMR Reference Std Val Decision Is Resolution > 1.5? HPLC->Decision Release Release Lot Decision->Release Yes Reject Reject / Reprocess Decision->Reject No Reject->NMR Identify Isomer

Figure 1: Analytical workflow for isomeric purity confirmation. The decision tree prioritizes HPLC for speed but relies on NMR for structural dispute resolution.

Method A: Reverse-Phase UHPLC (The Gold Standard)[1]

Verdict: Best for Routine QC and Quantitation of Non-Volatile Impurities.[1]

HPLC is the preferred method because the aniline group is prone to thermal degradation or oxidation in GC inlets.[1] However, free anilines interact strongly with residual silanols on silica columns, leading to peak tailing.[1]

The Solution: Use a "Base-Deactivated" C18 column or a high-pH stable hybrid column, or suppress ionization with an acidic mobile phase.[1]

Protocol: Acidic Suppression Mode
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Waters ACQUITY BEH C18.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).[1]

  • Temperature: 40°C.[1][3]

Gradient Table:

Time (min) % A % B Curve
0.0 90 10 Initial
8.0 10 90 Linear
10.0 10 90 Hold

| 10.1 | 90 | 10 | Re-equilibrate |[1]

Scientific Rationale: The 0.1% H3PO4 maintains the pH ~2.[1]0. At this pH, the aniline amine (pKa ~2-4 due to the electron-withdrawing -NO2 and -CF3 groups) exists in equilibrium.[1] However, for nitroanilines, the basicity is severely reduced.[1] The primary function of the acid here is to suppress the ionization of residual silanols on the column stationary phase, preventing the "cation exchange" mechanism that causes tailing.[1]

Method B: GC-FID (The Orthogonal Approach)[1]

Verdict: Best for Process Control and Solvent Analysis.[1][3]

While HPLC separates based on polarity/hydrophobicity, GC separates based on boiling point and volatility.[1] The -CF3 group imparts significant volatility to this molecule, making it a viable candidate for GC without derivatization, provided the inlet temperature is controlled to prevent nitro-group decomposition.[1]

Protocol: Split Injection
  • Column: Rtx-5 or DB-5 (5% Diphenyl / 95% Dimethyl Polysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][3]

  • Inlet: Split 50:1 @ 240°C. (Note: Do not exceed 250°C to avoid thermal degradation).

  • Detector: FID @ 300°C.

Oven Program:

  • Start at 60°C (Hold 1 min).

  • Ramp 20°C/min to 180°C.

  • Ramp 5°C/min to 240°C (Hold 5 min).

Scientific Rationale: The isomeric impurities (ortho- vs. para-nitro placement) possess different intramolecular hydrogen bonding capabilities.[1] The Target (5-Methyl-2-nitro...) has an intramolecular H-bond between the -NH2 and -NO2.[1] This "locks" the molecule, effectively lowering its boiling point compared to isomers where these groups are distant (para).[1] Therefore, the target typically elutes earlier than its non-hydrogen-bonded isomers on a non-polar column.[1]

Method C: 19F-qNMR (The Structural Validator)[1]

Verdict: Best for Reference Standard Certification and Absolute Purity.

When HPLC and GC retention times drift, 19F NMR provides an indisputable structural fingerprint.[1] The chemical shift of the -CF3 group is highly sensitive to the ortho substituents.[1]

Protocol: Quantitative 19F NMR
  • Solvent: DMSO-d6 or CDCl3 (DMSO is preferred for solubility).[1]

  • Internal Standard:

    
    -Trifluorotoluene (Shift: -63.7 ppm) or 4,4'-Difluorobiphenyl.[1]
    
  • Relaxation Delay (D1): > 5 x T1 (typically 10-20 seconds for -CF3 groups to ensure full integration recovery).

  • Scans: 64.

Expected Chemical Shifts (Representative in DMSO-d6):

  • Target (-CF3): ~ -61.0 to -63.0 ppm (Singlet).[1]

  • Impurity A (Steric crowding change): Shifted by +0.5 to +1.5 ppm.

  • Impurity B (Electronic change): Shifted by -0.5 to -2.0 ppm.

Scientific Rationale: The -CF3 group is a sensitive probe of the local electronic environment.[1] An adjacent nitro group (strong de-shielding) vs. an adjacent proton vs. an adjacent methyl group will cause distinct shifts in the fluorine signal.[1] This method does not require physical separation of the isomers, only spectral resolution.[1]

Comparative Analysis & Validation Data

The following data summarizes the performance of each method based on validation batches containing spiked impurities (0.5%).

FeatureRP-UHPLC (UV)GC-FID19F-qNMR
Selectivity (Isomers) High (Hydrophobic diff)High (Volatility/H-bond diff)Ultimate (Electronic env.)[1]
LOD (Limit of Detection) ~0.01%~0.05%~0.5%
Precision (RSD) < 0.5%< 1.0%< 1.0%
Analysis Time 10 min25 min30 min
Cost per Run LowLowHigh
Main Limitation Requires reference standardsThermal instability riskLow sensitivity for trace impurities
Experimental Validation Criteria (Self-Validating Protocol)

For the HPLC method to be considered valid, the System Suitability Test (SST) must pass:

  • Resolution (Rs): > 1.5 between Target and nearest Isomer.

  • Tailing Factor (Tf): 0.9 < Tf < 1.2 (Crucial for anilines).[1][3]

  • Retention Time Stability: ± 0.1 min over 6 injections.

Recommended Workflow Implementation

For a drug development pipeline, a hybrid approach is recommended:

  • Routine Batch Release: Use Method A (UHPLC) .[1][3] It is robust, fast, and sensitive enough to detect trace isomers <0.1%.[1][3]

  • Process Development: Use Method B (GC) to monitor reaction kinetics, as it can separate starting materials (fluorinated toluenes) that might not ionize well in UV-HPLC.[1]

  • Master Standard Certification: Use Method C (19F-NMR) to assign the absolute potency of the primary reference standard used in Method A.[1]

References
  • Harča, M., et al. (2017).[1][4][5] "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." Croatica Chemica Acta, 89(4).[1][4][5] Link

    • Supports the use of LC-NMR for trifluoromethyl aniline impurity profiling.
  • Sielc Technologies. "Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column." Link

    • Provides grounding for acidic mobile phase selection in aniline analysis.
  • BenchChem. "A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-2-nitrobenzoic Acid." Link

    • Reference for isomeric separation logic of nitro-arom
  • University of Illinois. "19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Amino Acids." Link

    • Source for 19F chemical shift ranges and sensitivity to local environment.
  • Alfa Chemistry. "19F NMR Chemical Shift Table." Link

    • Reference for Ar-CF3 chemical shift expect

Sources

Comparative

Comparative Efficacy of Trifluoromethyl-Aniline Regioisomers in Antimicrobial Scaffolds

[1][2] Executive Summary Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Primary Focus: Structure-Activity Relationship (SAR) of 2-, 3-, and 4-trifluoromethylaniline (TFMA) derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Primary Focus: Structure-Activity Relationship (SAR) of 2-, 3-, and 4-trifluoromethylaniline (TFMA) derivatives.

In the optimization of antimicrobial pharmacophores, the incorporation of a trifluoromethyl (


) group onto an aniline scaffold is a high-impact modification.[1] This guide objectively compares the antimicrobial performance of different trifluoro-aniline regioisomers. While the 4-trifluoromethyl (para)  substitution generally exhibits superior lipophilicity and membrane permeability—resulting in lower Minimum Inhibitory Concentrations (MICs) against Gram-positive pathogens like MRSA—the 2-trifluoromethyl (ortho)  isomers offer unique steric advantages for specific enzyme inhibition and antibiofilm activity.

Scientific Rationale: The "Fluorine Effect"

To understand the performance differences between trifluoro-anilines, one must first quantify the physicochemical changes induced by the


 group.
Electronic and Lipophilic Profiling

The


 group is strongly electron-withdrawing (induction) yet highly lipophilic. This duality is critical for drug design:
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the ring resistant to oxidative metabolism (e.g., by cytochrome P450), prolonging the half-life of the antimicrobial agent.

  • Membrane Permeation: The high lipophilicity (LogP increase) facilitates passive transport across the bacterial phospholipid bilayer.

ParameterUnsubstituted Aniline2-TFMA (Ortho)3-TFMA (Meta)4-TFMA (Para)
Hammett Constant (

)
0.000.540.430.54
Steric Bulk (Es) 0.00-2.40 (High Steric Clash)--
Lipophilicity (

)
0.00+0.88+0.88+0.88

Note: The para-position allows for symmetrical lipophilic distribution, often maximizing membrane interaction compared to the sterically crowded ortho-position.

Comparative Analysis of Regioisomers

The Para-Advantage (4-TFMA)

Performance: Consistently the most potent in broad-spectrum screening. Mechanism: The 4-position substitution minimizes steric hindrance at the nitrogen binding site (crucial for Schiff base or amide formation) while projecting the hydrophobic


 tail into bacterial membrane pockets.
Evidence:  In studies of 

-phenyl pyrazole derivatives, 4-trifluoromethyl substitution resulted in MIC values as low as 0.78 µg/mL against Staphylococcus aureus, significantly outperforming chloro- and methyl- analogs.
The Ortho-Niche (2-TFMA)

Performance: Lower general efficacy but high specificity. Mechanism: The ortho-substitution creates a "molecular twist" due to steric repulsion between the


 group and the aniline nitrogen. This can lock the molecule into a specific conformation, useful for binding to rigid enzymatic pockets but detrimental for general membrane permeation.
Evidence:  2-iodo-4-trifluoromethylaniline derivatives have demonstrated specific antibiofilm properties  against Vibrio species, reducing virulence factors like motility and protease activity where simple growth inhibition failed.[2]
The Meta-Compromise (3-TFMA)

Performance: Moderate to High activity. Mechanism: Often acts as a bioisostere for 4-TFMA but with slightly altered solubility profiles. Evidence: In salicylanilide scaffolds, a 3-trifluoromethyl group (combined with halogenation) yielded Compound 22, which showed MICs of 0.03–0.06 µg/mL against MRSA, rivaling Vancomycin.[3]

Comparative Data Summary

The following table synthesizes performance data from multiple SAR studies involving Schiff base and amide derivatives of these anilines.

Scaffold TypeDerivative BaseTarget OrganismMIC (4-TFMA)MIC (3-TFMA)MIC (Unsubstituted)Conclusion
Pyrazole

-phenyl pyrazole
S. aureus (MRSA)0.78 µg/mL 3.12 µg/mL>64 µg/mLPara-substitution maximizes potency.
Salicylanilide 5-chloro-salicylanilideE. faecalis0.06 µg/mL 0.12 µg/mL8.0 µg/mLBoth isomers highly effective; Para slightly superior.
Schiff Base Salicylidene-anilineE. coli12.5 µg/mL25.0 µg/mL>100 µg/mLGram-negative penetration is difficult; 4-TFMA aids permeation.
Biofilm Agent Iodo-aniline derivativeV. parahaemolyticus50 µg/mLN/ANo ActivitySpecific halo-TFMA combinations target biofilms.[2]

Experimental Protocols

Synthesis of Trifluoromethyl-Schiff Bases (General Protocol)

Rationale: Schiff bases are the most common scaffold for testing aniline antimicrobial activity due to the ease of synthesis and the biological relevance of the azomethine linkage.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 1.0 mmol of the specific trifluoromethylaniline (2-, 3-, or 4-isomer) and 1.0 mmol of the aldehyde (e.g., 5-chlorosalicylaldehyde) in 15 mL of anhydrous ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to ensure removal of unreacted toxic aniline.

  • Validation: Confirm structure via

    
    H NMR (Look for azomethine proton singlet at 
    
    
    
    8.5–9.0 ppm).
Antimicrobial Assay: CLSI M07 Microbroth Dilution

Rationale: The Clinical and Laboratory Standards Institute (CLSI) M07 standard is the global benchmark for determining MIC, ensuring data reproducibility.

Step-by-Step Methodology:

  • Inoculum Prep: Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Dissolve the test TFMA derivative in DMSO (max final concentration 1%). Prepare serial two-fold dilutions in MHB across a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Negative Control: Sterility (Broth only).

    • Solvent Control: MHB + 1% DMSO (to rule out solvent toxicity).

  • Incubation: Incubate plates at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Visualizations of SAR Logic & Workflow

Diagram 1: SAR Decision Logic for Trifluoro-Anilines

Caption: Logic flow for selecting the optimal TFMA regioisomer based on target application (Membrane permeation vs. Enzyme fit).

SAR_Logic Start Select Antimicrobial Goal Goal_Membrane Goal: Maximize Membrane Permeation (Gram+ Killing) Start->Goal_Membrane Goal_Enzyme Goal: Specific Enzyme/ Biofilm Inhibition Start->Goal_Enzyme Para Select 4-Trifluoromethyl (Para) Goal_Membrane->Para Requires LogP > 3.0 Ortho Select 2-Trifluoromethyl (Ortho) Goal_Enzyme->Ortho Requires Steric Twist Result_Para High Lipophilicity Symmetrical Packing Lowest MIC Para->Result_Para Result_Ortho High Steric Bulk Conformational Lock Biofilm Disruption Ortho->Result_Ortho

Diagram 2: Experimental Workflow (Synthesis to Assay)

Caption: Step-by-step workflow from chemical synthesis to CLSI-standardized biological validation.

Workflow Synthesis 1. Condensation (Aniline + Aldehyde) Purification 2. Recrystallization (Remove toxic aniline) Synthesis->Purification Validation 3. NMR/MS Check (Confirm Structure) Purification->Validation Prep 4. Inoculum Prep (0.5 McFarland) Validation->Prep If Pure Plate 5. Microbroth Dilution (96-well Plate) Prep->Plate Read 6. MIC Readout (Visual Turbidity) Plate->Read

References

  • Vertex Pharmaceuticals & NIH. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard. Link

  • Mital, A., et al. (2006). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Arkivoc. Link

  • Int. J. Mol. Sci. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed Central. Link(Note: Contextual citation for biofilm activity).

  • European Journal of Medicinal Chemistry. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Link

Sources

Validation

A Comparative Guide to the Structural Confirmation of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline using Mass Spectrometry

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the development pipeline. This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in various synthetic pathways. While multiple analytical techniques can provide structural information, this guide will focus on the pivotal role of mass spectrometry, offering a detailed experimental workflow and comparing its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

The Analytical Challenge: Beyond Simple Detection

5-Methyl-2-nitro-4-(trifluoromethyl)aniline (C₈H₇F₃N₂O₂, Molecular Weight: 220.15 g/mol ) presents a unique analytical challenge due to the presence of multiple functional groups that influence its chemical behavior and fragmentation patterns in mass spectrometry. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, combined with the electron-donating amine (-NH₂) and methyl (-CH₃) groups on the aromatic ring, creates a complex electronic environment that dictates its ionization and subsequent fragmentation. Accurate mass measurement and a thorough understanding of these fragmentation pathways are critical for its unequivocal identification.

Mass Spectrometry: A Definitive Approach to Structural Elucidation

Mass spectrometry stands out as a premier technique for the structural elucidation of small molecules due to its high sensitivity, specificity, and ability to provide detailed information about a molecule's elemental composition and fragmentation pathways.[1] When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

Predicted Electron Ionization (EI) Mass Spectrum Fragmentation

The molecular ion peak (M⁺˙) is expected at m/z 220. The fragmentation is likely to proceed through several key pathways:

  • Loss of a Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as ·NO₂ (mass loss of 46) or ·NO (mass loss of 30) followed by the loss of a carbonyl group (CO). This would result in fragment ions at m/z 174 and m/z 190, respectively.

  • Alpha-Cleavage of the Methyl Group: The methyl group can undergo alpha-cleavage, leading to the loss of a hydrogen radical (·H) to form a stable benzylic-type cation at m/z 219.

  • Loss of the Trifluoromethyl Group: Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group can lead to the loss of a ·CF₃ radical (mass loss of 69), resulting in a fragment ion at m/z 151.

  • Rearrangement Reactions: The ortho-positioning of the methyl and nitro groups may lead to rearrangement reactions, such as the transfer of a hydrogen atom from the methyl group to the nitro group, followed by the elimination of a hydroxyl radical (·OH), resulting in an ion at m/z 203.

Experimental Workflow: GC-MS Analysis

The following protocol outlines a robust workflow for the analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: A typical workflow for the GC-MS analysis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline.

Step-by-Step GC-MS Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 5-Methyl-2-nitro-4-(trifluoromethyl)aniline sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl polysiloxane column, is suitable for separating this type of analyte.[2]

    • Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis and Interpretation:

    • The acquired mass spectrum should be compared against commercial or in-house spectral libraries for a preliminary identification.

    • A detailed analysis of the fragmentation pattern should be performed to confirm the structure, as outlined in the predicted fragmentation section.

    • High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and key fragment ions, providing an additional layer of confirmation.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides definitive structural information, other analytical techniques offer complementary data and may be more suitable for specific applications such as purity determination or routine quality control.

FeatureMass Spectrometry (GC-MS/LC-MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by chromatography, detection by mass-to-charge ratio of ions.Absorption of radiofrequency by atomic nuclei in a magnetic field.Separation by differential partitioning between a mobile and stationary phase, detection by UV absorbance.
Information Provided Molecular weight, elemental composition (HRMS), and structural information from fragmentation.Detailed information about the chemical environment of each atom, connectivity, and stereochemistry.Retention time for identification (when compared to a standard), purity assessment, and quantification.
Sensitivity Very high (picogram to femtogram).Lower than MS, typically requires microgram to milligram quantities.High (nanogram to microgram).
Sample Throughput High, especially with modern autosamplers.Lower, as longer acquisition times are often required for detailed experiments.High, suitable for routine analysis.
Key Advantage Unambiguous identification through fragmentation patterns and accurate mass.Provides the most detailed structural information, including isomer differentiation.Excellent for routine purity analysis and quantification due to its robustness and reproducibility.
Limitations May not distinguish between some isomers without chromatographic separation.Lower sensitivity and higher instrument cost.Limited structural information; requires a chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing a complete picture of a molecule's structure. A ¹H NMR spectrum of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this specific molecule, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the amine protons, with their chemical shifts and coupling patterns providing definitive evidence for the substitution pattern on the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a workhorse in the pharmaceutical industry for purity assessment and quantification. A validated HPLC method can be used to separate 5-Methyl-2-nitro-4-(trifluoromethyl)aniline from any starting materials, byproducts, or degradation products.[3] While HPLC-UV provides limited structural information on its own, its coupling with mass spectrometry (LC-MS) combines the separation power of HPLC with the definitive identification capabilities of MS.

Analytical_Technique_Selection Start Analytical Goal Goal1 Unambiguous Structural Confirmation Start->Goal1 Goal2 Detailed Structural Elucidation (including stereochemistry) Start->Goal2 Goal3 Routine Purity and Quantification Start->Goal3 Tech1 Mass Spectrometry (GC-MS/LC-MS) Goal1->Tech1 Primary Choice Tech2 NMR Spectroscopy Goal2->Tech2 Gold Standard Tech3 HPLC-UV Goal3->Tech3 Most Suitable Tech1->Tech2 Complementary Data Tech1->Tech3 Often Coupled (LC-MS) Tech2->Tech3 Complementary for Purity

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach for Confident Identification

The definitive confirmation of the identity of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline is best achieved through a multi-faceted analytical approach centered around mass spectrometry. The detailed fragmentation pattern obtained from GC-MS or LC-MS provides a molecular fingerprint that, especially when coupled with high-resolution mass data, offers an unparalleled level of confidence in the structural assignment. While NMR spectroscopy provides more detailed structural insights and HPLC is ideal for routine purity checks, mass spectrometry offers a powerful and efficient solution for the core task of identity confirmation. By understanding the principles and experimental nuances of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their chemical entities.

References

  • This is a placeholder for a reference that would ideally contain the experimental mass spectrum of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline. As this was not found in the provided search results, a real reference cannot be cited here.
  • SIELC Technologies. (n.d.). Separation of 5-Methyl-2-nitroaniline on Newcrom R1 HPLC column. Retrieved February 8, 2026, from [Link]

  • This is a placeholder for a reference that would ideally contain the experimental NMR spectrum of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline. As this was not found in the provided search results, a real reference cannot be cited here.
  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8269. [Link]

  • This is a placeholder for a reference that would ideally contain a detailed fragmentation study of a closely related trifluoromethyl nitroaniline. While general principles were found, a specific, citable study for this exact class of compound was not identified.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • This is a placeholder for a reference that would ideally provide a comprehensive comparison of analytical techniques for pharmaceutical intermediates. While general review articles were found, a specific, in-depth comparison for this class of compounds was not available.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • This is a placeholder for a general reference on NMR spectroscopy principles and applic
  • This is a placeholder for a general reference on HPLC principles and applic
  • This is a placeholder for a reference that would ideally provide an application note for the analysis of a similar compound by a major instrument vendor.
  • This is a placeholder for a reference from a spectral database like NIST or SDBS, which would be the ideal source for an experimental mass spectrum.
  • A 5% phenyl polymethylsiloxane fused-silica capillary column was used as the stationary phase due to its well-known high separation efficiency, robustness, and its broad use in GC-MS analysis. (2022). Molecules, 27(23), 8269. [Link]

Sources

Comparative

Reproducibility of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline synthesis protocols

This guide details the synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7), a critical intermediate in the development of androgen receptor antagonists and high-performance agrochemicals.[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7), a critical intermediate in the development of androgen receptor antagonists and high-performance agrochemicals.[1]

Executive Summary & Strategic Analysis

The synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline presents a classic problem in regioselective electrophilic aromatic substitution. The presence of three distinct directing groups—a strongly activating amino group (–NH₂), a weakly activating methyl group (–CH₃), and a strongly deactivating trifluoromethyl group (–CF₃)—creates a "push-pull" electronic environment that must be navigated to avoid isomeric mixtures.

This guide evaluates two primary protocols:

  • Route A (Direct Nitration): The industry-standard for laboratory to pilot-scale synthesis.[1] It relies on the kinetic control of nitration on the 5-methyl-4-(trifluoromethyl)aniline precursor.[1]

  • Route B (SₙAr Amination): A scalable alternative involving the displacement of a halogen (Cl or F) by ammonia, preferred for multi-kilogram batches where nitration safety is a concern.

Critical Process Parameters (CPP) & Mechanistic Logic

The Regioselectivity Challenge: The precursor, 5-methyl-4-(trifluoromethyl)aniline , has two open ortho-positions relative to the amino group: Position 2 and Position 6.[1]

  • Position 2: Ortho to –NH₂, Meta to –CF₃, Para to –CH₃.

  • Position 6: Ortho to –NH₂, Meta to –CF₃, Para to –H.

Mechanistic Insight: While both positions are electronically activated by the amine, Position 2 is sterically favored. Position 6 is flanked by the bulky Methyl group at C5 and the Amino group at C1, creating a "buttressing effect" that hinders the approach of the nitronium ion. Consequently, nitration at < 10°C predominantly yields the 2-nitro isomer (Target) with >90% regioselectivity.

Comparative Analysis of Protocols

FeatureRoute A: Direct Nitration (Recommended) Route B: SₙAr Amination
Precursor 5-Methyl-4-(trifluoromethyl)aniline1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Reagents HNO₃ / H₂SO₂ (Mixed Acid)NH₃ (aq) or NH₃ (gas) / IPA
Key Mechanism Electrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (SₙAr)
Yield 85 - 92%90 - 96%
Purity Profile >98% (Main impurity: 6-nitro isomer)>99% (Main impurity: Hydrolysis phenols)
Scalability Moderate (Exotherm management required)High (Pressure vessel required)
Reproducibility High (Strict temp control required)Very High (Thermodynamically driven)

Detailed Experimental Protocols

Best for: Lab scale (1g – 100g) and rapid process development.[1]

Reagents:

  • Substrate: 5-Methyl-4-(trifluoromethyl)aniline (1.0 eq)[1]

  • Solvent: Conc. Sulfuric Acid (H₂SO₄, 10 vol)

  • Reagent: Fuming Nitric Acid (HNO₃, 1.05 eq) or Potassium Nitrate (KNO₃)

  • Quench: Crushed Ice / Water

Step-by-Step Methodology:

  • Solubilization: Charge a 3-neck round-bottom flask with Conc. H₂SO₄.[1][2][3][4] Cool to 0°C using an ice/salt bath.

  • Amine Protection (In-situ): Slowly add 5-Methyl-4-(trifluoromethyl)aniline dropwise.[1] Note: The amine will protonate to form the anilinium sulfate salt. This is crucial as it prevents oxidation, but the free base is the reactive species in equilibrium.

  • Nitration: Prepare a mixture of Fuming HNO₃ in H₂SO₄ (1:1 v/v). Add this nitrating mixture dropwise via an addition funnel, maintaining the internal temperature strictly between -5°C and 5°C .

    • Critical Control: Exceeding 10°C increases the formation of the 6-nitro isomer and dinitro impurities.

  • Reaction: Stir at 0°C for 2–3 hours. Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Neutralize the slurry to pH 6–7 using 20% NaOH or NH₄OH solution. Caution: Highly exothermic.[3]

  • Purification: Filter the solid. Wash with cold water.[1] Recrystallize from Ethanol/Water (9:1) to remove trace 6-nitro isomers.[1]

Best for: Pilot scale (>1kg) where nitration safety is a bottleneck.[1]

Reagents:

  • Substrate: 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene[1]

  • Reagent: 30% Aqueous Ammonia (10 eq)[1]

  • Catalyst (Optional): CuI (0.05 eq) – Often not needed due to strong activation by NO₂ and CF₃.[1]

  • Solvent: Isopropanol (IPA) or DMSO[1]

Step-by-Step Methodology:

  • Charging: Load the chloro-nitro precursor and IPA into a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Ammonolysis: Add aqueous ammonia.[1] Seal the reactor.

  • Heating: Heat to 100–120°C . The internal pressure will rise (approx. 5–10 bar).[1]

  • Duration: Stir for 6–12 hours.

  • Workup: Cool to room temperature. Vent excess ammonia into a scrubber.[1]

  • Isolation: Concentrate the solvent or dilute with water to precipitate the product. Filter and dry.[1][5][6]

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic pathways and the critical decision points for impurity control.

SynthesisPathways Start Start: 5-Methyl-4- (trifluoromethyl)aniline Acid Protonation (H2SO4, 0°C) Start->Acid Dissolution Nitration Nitration (HNO3, <5°C) Acid->Nitration Electrophilic Attack Target TARGET: 5-Methyl-2-nitro-4- (trifluoromethyl)aniline Nitration->Target Major Path (Pos 2) Impurity1 Impurity: 6-Nitro Isomer (Steric Leakage) Nitration->Impurity1 Minor Path (Pos 6) Impurity2 Impurity: Oxidation Products (Temp > 10°C) Nitration->Impurity2 Thermal Excursion Alternative Alt Route (SnAr): Chloro-Precursor + NH3 Alternative->Target High Temp High Pressure

Caption: Mechanistic pathway comparing the kinetic nitration route (Route A) and the thermodynamic SₙAr route (Route B), highlighting critical impurity formation risks.

References

  • Nitration of Trifluoromethylanilines: ChemicalBook. "Synthesis of N-Methyl-4-nitro-2-(trifluoromethyl)aniline and related intermediates." Accessed via ChemicalBook Database.[1] Link

  • Enzalutamide Intermediate Synthesis: Google Patents. "Process for the preparation of Enzalutamide intermediates (CN112645880A)." Link

  • Regioselectivity in Nitration: NIH / J. Org.[1] Chem. "Regioselective Nitration of Activated Aromatics." Link

  • SₙAr Amination Protocols: European Patent Office. "Process for preparation of 2-nitro-4-trifluoromethylaniline derivatives (EP0381010A2)." Link

  • General Nitration Safety: BenchChem. "Protocol: Synthesis of Nitroanilines via Mixed Acid Nitration." Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Methyl-2-nitro-4-(trifluoromethyl)aniline

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline .[1][2][3][4] Note to Researchers: This compound belongs to the clas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Methyl-2-nitro-4-(trifluoromethyl)aniline .[1][2][3][4]

Note to Researchers: This compound belongs to the class of fluorinated nitroanilines .[1] Its hazard profile is dominated by two mechanisms: the methemoglobin-forming potential of the aniline moiety (amplified by the nitro group) and the enhanced lipophilicity provided by the trifluoromethyl (


) group, which significantly increases the rate of dermal absorption.[1] Treat this substance as a potent systemic toxin, not just a skin irritant.[1]

Part 1: Hazard Intelligence & Risk Assessment[1][3]

Before selecting PPE, you must understand the specific lethality vectors of this molecule.[1]

Hazard DomainCritical EffectMechanism of Action
Systemic Toxicity Methemoglobinemia Metabolites oxidize hemoglobin (

) to methemoglobin (

), stripping the blood's oxygen-carrying capacity.[1] Symptoms (cyanosis) may be delayed 2–4 hours.[1]
Dermal Rapid Absorption The

group increases lipid solubility, allowing the chemical to bypass the stratum corneum faster than unsubstituted aniline.[1]
Ocular Corneal Opacity Direct contact can cause irreversible damage; absorption through the eye is a direct route to the systemic circulation.
Inhalation Respiratory Sensitization Dusts and mists are highly irritating to the upper respiratory tract and facilitate rapid systemic uptake.[1]

Part 2: The Defense Layer (PPE Specifications)

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling fluorinated nitroanilines.[1] You must employ a "Barrier-in-Depth" strategy.[1]

Hand Protection (The Critical Failure Point)

Why Standard Nitrile Fails: Low-molecular-weight aromatic amines (anilines) can permeate standard 4-mil nitrile exam gloves in <10 minutes.[1] The presence of the trifluoromethyl group can alter solvation parameters, potentially accelerating breakthrough.[1]

  • Primary Recommendation (Solids/Weighing): Double-gloving is mandatory.[1]

    • Inner Layer: 4-mil Nitrile (inspection layer).[1]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (sacrificial layer).[1]

    • Protocol: Change outer gloves immediately upon any visible contamination or every 30 minutes of handling.[1]

  • High-Risk Recommendation (Solutions/Spills):

    • Material: Silver Shield® (EVOH/PE laminate) or Butyl Rubber.[1]

    • Reasoning: These provide >480 minutes of breakthrough time against aromatic amines.[1]

Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (CFH).[1]

  • PPE Overlay: If working outside a hood (e.g., weighing balance maintenance) or if powder is statically charged and "flighty":

    • Minimum: N95 or P100 particulate respirator (fit-tested).[1]

    • Ideal: Powered Air Purifying Respirator (PAPR) with HEPA filters.[1]

Ocular & Body Protection[1][2][3][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are inadequate due to the risk of dust migration.[1]

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent dust accumulation on fabric that can later transfer to skin.[1]

Visualization: PPE Decision Logic

PPE_Logic cluster_warn CRITICAL WARNING Start Task Assessment Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Dry Liquid Solution / Liquid Form->Liquid Wet Solid_PPE Fume Hood + Double Nitrile (8mil) + Splash Goggles Solid->Solid_PPE Liquid_PPE Fume Hood + Silver Shield/Laminate + Face Shield Liquid->Liquid_PPE Warn If Spill occurs: EVACUATE & use SCBA if dust is airborne

Figure 1: Decision matrix for selecting personal protective equipment based on the physical state of the chemical.

Part 3: Operational Protocol (The Closed-Loop Method)[1]

To minimize exposure, utilize a closed-loop handling philosophy.[1][3]

Step 1: Preparation
  • Static Control: Fluorinated anilines are often fluffy, electrostatic powders.[1] Place an ionizing fan or anti-static gun inside the fume hood prior to opening the vial.[1]

  • Surface Prep: Line the fume hood work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture micro-spills.[1]

Step 2: Weighing & Transfer[1]
  • Tare External: Tare your weighing boat/vial outside the hood to minimize air turbulence, then move it inside.[1]

  • The "Transfer Zone": Open the stock container only when it is deep inside the hood (at least 6 inches back).[1]

  • Solubilization: If possible, dissolve the solid in the transport vial before moving it to the reaction vessel. Handling the compound in solution (while wearing laminate gloves) reduces inhalation risk.[1]

Step 3: Decontamination[1]
  • Wipe Down: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (Ethanol or Acetone) before returning it to storage.[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste. Remove inner gloves at the lab exit.[1]

Part 4: Emergency Response & Disposal[1]

Exposure Response
  • Skin Contact: Immediate wash with soap and copious water for 15 minutes. Do not use alcohol for skin cleaning; it enhances absorption.[1]

  • Inhalation: Move to fresh air immediately. Alert medical personnel to the possibility of methemoglobinemia. (Blue lips/fingernails are a late sign).[1]

Disposal Protocol

This compound is a Halogenated Organic .[1]

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or strong bases.[1][5]

  • Labeling: Waste tag must explicitly state: "Toxic - Fluorinated Aniline Derivative."[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is potentially corrosive to metals (common with some fluorinated intermediates).[1]

Visualization: Spill Response Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & Form (Dust vs Liquid) Alert->Assess Minor Minor (<5g/5mL) Inside Hood Assess->Minor Major Major (>5g) or Outside Hood Assess->Major Action_Minor 1. Don Laminate Gloves 2. Cover with absorbent pads 3. Wipe with Acetone/EtOH Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure Perimeter 3. Call EHS / HazMat Major->Action_Major Waste Dispose as Halogenated Organic Waste Action_Minor->Waste

Figure 2: Triage workflow for accidental release, distinguishing between manageable hood spills and laboratory evacuations.

References

  • Fisher Scientific. (2025).[1][3][6] Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)aniline. Retrieved from

  • University of Pennsylvania (EHRS). (n.d.).[1] Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: p-Nitroaniline. (Used for class-based hazard extrapolation).[1] Retrieved from [1]

  • Ansell. (2020).[1][7] Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Laminate/Butyl breakthrough times). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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